molecular formula C9H13N B126951 4-Isopropylaniline CAS No. 99-88-7

4-Isopropylaniline

Cat. No.: B126951
CAS No.: 99-88-7
M. Wt: 135.21 g/mol
InChI Key: LRTFPLFDLJYEKT-UHFFFAOYSA-N
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Description

Para-isopropylaniline is a substituted aniline carrying an isopropyl group at position 4. It is a metabolite of isoproturon. It has a role as a bacterial xenobiotic metabolite and a marine xenobiotic metabolite.
4-Isopropylaniline is a natural product found in Euglena gracilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylaniline
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InChI

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3
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InChI Key

LRTFPLFDLJYEKT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID20243932
Record name Cumidine
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Molecular Weight

135.21 g/mol
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Physical Description

Liquid; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name 4-Isopropylaniline
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CAS No.

99-88-7
Record name 4-Isopropylaniline
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Foundational & Exploratory

4-Isopropylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isopropylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as p-cumidine, is an important aromatic amine intermediate utilized in the synthesis of a wide range of chemical compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, featuring an isopropyl group attached to an aniline core, imparts specific reactivity and physical properties that are critical for its applications. This document provides a comprehensive overview of the chemical properties, structural information, spectroscopic data, and key experimental protocols related to this compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identifiers

This compound is a substituted aniline where an isopropyl group is located at the para-position (position 4) of the benzene ring relative to the amino group.[3]

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Caption: 2D Chemical Structure of this compound.

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Caption: Relationship between key chemical identifiers.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
IUPAC Name 4-(propan-2-yl)aniline[2][4]
Synonyms p-Cumidine, 4-Aminocumene, p-Isopropylaniline[5][6][7]
CAS Number 99-88-7[5][7][8]
Molecular Formula C₉H₁₃N[5][6][7]
Molecular Weight 135.21 g/mol [5][6][8]
Appearance Colorless to pale brown or red-brown clear liquid[4][5][6]
Melting Point -63 °C[9]
Boiling Point 226-227 °C at 745 mmHg[4][8]
Density 0.989 g/mL at 25 °C[4][8]
Refractive Index (n20/D) 1.543[4][8]
Flash Point 92 °C (197.6 °F) - closed cup[8][9]
Solubility Insoluble in water; soluble in alcohol and benzene.[8][10]
pKa 5.01 ± 0.10 (Predicted)[6]
InChI Key LRTFPLFDLJYEKT-UHFFFAOYSA-N[5][8]
SMILES CC(C)c1ccc(N)cc1[5][8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the amino protons, and the isopropyl group protons.

    • δ ~7.00 ppm (d, 2H): Aromatic protons ortho to the isopropyl group.[4]

    • δ ~6.57 ppm (d, 2H): Aromatic protons ortho to the amino group.[4]

    • δ ~3.41 ppm (s, 2H): Protons of the amino (-NH₂) group.[4]

    • δ ~2.78 ppm (sept, 1H): Methine proton (-CH) of the isopropyl group.[4]

    • δ ~1.19 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.[4]

  • ¹³C NMR (in CDCl₃): The carbon spectrum shows distinct signals for the aromatic and aliphatic carbons. Expected chemical shifts include signals for the two types of aromatic CH carbons, the two aromatic quaternary carbons, and the methine and methyl carbons of the isopropyl group.[6][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound (liquid film) would show the following characteristic absorption bands:

  • 3450-3250 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.

  • 3100-3000 cm⁻¹: C-H stretching for the aromatic ring.

  • 2960-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

  • ~1620 cm⁻¹: N-H scissoring (bending) vibration.

  • ~1515 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~825 cm⁻¹: C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 135, corresponding to the molecular weight of the compound. A prominent fragment ion is observed at m/z = 120, which results from the loss of a methyl radical (•CH₃) from the isopropyl group, a characteristic fragmentation pattern for isopropyl-substituted aromatic compounds.[12]

Experimental Protocols: Synthesis

A common and reliable method for the synthesis of this compound starts from benzene. This multi-step process avoids the challenges associated with direct Friedel-Crafts alkylation of aniline, where the basic amino group can react with the Lewis acid catalyst.[13][14]

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SynthesisWorkflow Benzene Benzene Step1_label Step 1: Friedel-Crafts Alkylation Benzene->Step1_label Cumene Cumene (Isopropylbenzene) Step2_label Step 2: Nitration Cumene->Step2_label Nitro_Cumene 4-Nitrocumene Step3_label Step 3: Reduction Nitro_Cumene->Step3_label Aniline_Product This compound Step1_label->Cumene CH₃CH(Cl)CH₃ AlCl₃ Step2_label->Nitro_Cumene conc. HNO₃ conc. H₂SO₄ Step3_label->Aniline_Product Sn, conc. HCl then NaOH

Caption: Synthetic pathway from Benzene to this compound.

Methodology: Synthesis from Benzene

Step 1: Friedel-Crafts Alkylation of Benzene to form Cumene

  • Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Reagents: Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst) is suspended in an excess of dry benzene within the flask. The flask is cooled in an ice bath.

  • Reaction: 2-Chloropropane is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Workup: After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction is then quenched by slowly pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled to yield pure cumene.

Step 2: Nitration of Cumene to form 4-Nitrocumene

  • Setup: A flask is charged with cumene and cooled in an ice-salt bath.

  • Reagents: A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Reaction: The cold nitrating mixture is added dropwise to the stirred cumene, maintaining the reaction temperature below 10 °C. The isopropyl group is an ortho, para-director, but the para product (4-Nitrocumene) is the major product due to steric hindrance at the ortho position.[13]

  • Workup: After addition, the mixture is stirred for another hour and then poured onto crushed ice. The precipitated crude 4-nitrocumene is filtered, washed with cold water until neutral, and can be purified by distillation under reduced pressure or recrystallization.

Step 3: Reduction of 4-Nitrocumene to this compound

  • Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagents: The 4-nitrocumene is mixed with granulated tin and concentrated hydrochloric acid.[15]

  • Reaction: The mixture is heated under reflux (e.g., in a boiling water bath) for several hours until the reaction is complete (the oily nitro compound layer disappears).[15] Under the acidic conditions, the product is the phenylammonium salt.

  • Workup: The reaction mixture is cooled, and a concentrated solution of sodium hydroxide is added until the solution is strongly alkaline to dissolve the tin hydroxides.[15] The resulting this compound separates as an oil. The product is then isolated by steam distillation or solvent extraction (e.g., with diethyl ether), dried, and purified by vacuum distillation.

Biological Relevance: Metabolism of Isoproturon

This compound is a known primary metabolite of the phenylurea herbicide Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea).[3] The biodegradation of Isoproturon in soil and by various microorganisms involves a series of demethylation and hydrolysis steps, ultimately leading to the formation of this compound.[5][8]

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Metabolism IPU Isoproturon (IPU) MDIPU Monodemethyl Isoproturon (MDIPU) IPU->MDIPU N-demethylation DDIPU Didemethyl Isoproturon (DDIPU) MDIPU->DDIPU N-demethylation IA This compound (4-IA) DDIPU->IA Hydrolysis

Caption: Metabolic degradation pathway of Isoproturon.

Safety and Handling

This compound is classified as a hazardous substance. It is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][16]

  • Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements (P-phrases): P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. It is light-sensitive and should be stored in a tightly closed container protected from light.[6]

References

4-Isopropylaniline CAS number 99-88-7 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isopropylaniline (CAS 99-88-7)

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

This compound, also known as Cumidine, is an aromatic amine with the chemical formula C9H13N. Its structure consists of an aniline ring substituted with an isopropyl group at the para position. This compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. Its physical and chemical properties make it a versatile building block in organic chemistry. This guide provides a comprehensive overview of its characterization, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

2.0 Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 99-88-7
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 213-214 °C (415-417 °F)
Melting Point -20 °C (-4 °F)
Density 0.953 g/cm³ at 25 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.
Refractive Index 1.536

3.0 Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 6.96d8.4Ar-H (ortho to NH₂)
6.63d8.4Ar-H (meta to NH₂)
3.55sNH₂
2.79sept6.9CH(CH₃)₂
1.19d6.9CH(CH₃)₂
¹³C NMR 145.2C-NH₂
138.1C-CH(CH₃)₂
127.0Ar-CH (meta to NH₂)
115.1Ar-CH (ortho to NH₂)
33.2C H(CH₃)₂
24.3CH(C H₃)₂

3.2 Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3430, 3350Strong, SharpN-H Stretch (asymmetric and symmetric)
3050-3020MediumAromatic C-H Stretch
2960-2870StrongAliphatic C-H Stretch
1620StrongN-H Bend
1515StrongAromatic C=C Stretch
825Strongp-Substituted Benzene C-H Bend

3.3 Mass Spectrometry (MS)

m/zRelative Intensity (%)Assignment
13540[M]⁺ (Molecular Ion)
120100[M-CH₃]⁺ (Base Peak)
9315[C₆H₅NH₂]⁺
7710[C₆H₅]⁺

4.0 Experimental Protocols

4.1 Synthesis of this compound via Reduction of 4-Isopropylnitrobenzene

This protocol details a standard laboratory procedure for the synthesis of this compound.

Workflow for Synthesis of this compound

G start_end start_end reagent reagent process process product product solvent solvent A 4-Isopropylnitrobenzene E Mix reactants in flask A->E B Tin (Sn) metal B->E C Concentrated HCl C->E D Ethanol D->E F Reflux at 90°C for 3 hours E->F Heating G Cool to Room Temp. F->G H Basify with 40% NaOH G->H Neutralization I Perform Steam Distillation H->I J Extract with Diethyl Ether I->J Isolation K Dry over Na₂SO₄ J->K L Evaporate Solvent K->L M This compound L->M Purified Product G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start_end start_end process process analysis analysis data data A Weigh 10 mg of This compound sample B Dissolve in 1 mL of Dichloromethane A->B C Filter through 0.22 µm Syringe Filter B->C D Transfer to GC Vial C->D E Inject 1 µL into GC-MS D->E F Separation on DB-5ms column E->F G Elute with Temperature Gradient F->G H Ionization (EI) & Mass Analysis (Quadrupole) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Integrate Peak Area I->J K Compare Mass Spectrum with Library (NIST) I->K L Determine Purity & Confirm Identity J->L K->L

Spectroscopic Profile of 4-Isopropylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-isopropylaniline (p-cumidine), a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical framework for spectral interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.99d2H8.4Ar-H (ortho to NH₂)
6.64d2H8.4Ar-H (meta to NH₂)
3.55s2H--NH₂
2.81sept1H6.9-CH(CH₃)₂
1.20d6H6.9-CH(CH₃)₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
144.9Ar-C (ipso to NH₂)
137.2Ar-C (ipso to isopropyl)
127.5Ar-CH (meta to NH₂)
115.3Ar-CH (ortho to NH₂)
33.2-CH(CH₃)₂
24.2-CH(CH₃)₂

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3430, 3350Strong, SharpN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3050 - 3020MediumC-H StretchAromatic
2960 - 2870StrongC-H StretchIsopropyl group
1620StrongN-H ScissoringPrimary Amine (-NH₂)
1515StrongC=C StretchAromatic Ring
825StrongC-H Out-of-plane Bendp-disubstituted benzene

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
13531.6[M]⁺ (Molecular Ion)
120100.0[M-CH₃]⁺ (Base Peak)
935.4[M-C₃H₆]⁺
776.1[C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For the ¹H NMR spectrum, a standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a mass analyzer, and their mass-to-charge ratios (m/z) and relative abundances were recorded.

Visualization of Experimental Workflows and Data Analysis

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid on ATR Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire EI-MS Spectrum MS_Prep->MS_Acq

Diagram 1: General experimental workflow for spectroscopic analysis.

Data_Analysis cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structural Elucidation NMR_Data 1H & 13C NMR Spectra NMR_Interp Chemical Shifts Integration Coupling Patterns NMR_Data->NMR_Interp IR_Data IR Spectrum IR_Interp Characteristic Absorptions IR_Data->IR_Interp MS_Data Mass Spectrum MS_Interp Molecular Ion Fragmentation Pattern MS_Data->MS_Interp Structure Structure of This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Physical properties of 4-Isopropylaniline (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Isopropylaniline, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and details the standardized methodologies for their measurement, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, application, and integration into various chemical and pharmaceutical processes. The boiling point is a critical parameter for purification via distillation and for understanding its volatility. The density is essential for mass-to-volume conversions and for formulating solutions of specific concentrations.

Data Presentation

The following table summarizes the key physical properties of this compound.

Physical PropertyValueConditions
Boiling Point 226-227 °C[1][2][3][4]at 745 mmHg
226-228 °C[5]
227 °C[6]
Density 0.989 g/mL[1][2][3][7]at 25 °C
0.9890 g/mL[5]

Experimental Protocols

The determination of the boiling point and density of liquid chemical substances like this compound should be conducted using standardized and validated methods to ensure the reliability of the results. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (OECD Guideline 103)

Several methods are acceptable for determining the boiling point of a liquid. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is a robust approach.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. In this method, the temperature at which the vapor pressure of this compound reaches atmospheric pressure is determined.

Apparatus:

  • A heating bath with a suitable non-reactive liquid (e.g., silicone oil).

  • A boiling flask or tube to contain the sample of this compound.

  • A condenser to cool the vapor and return the condensate to the boiling flask.

  • A calibrated temperature measuring device (e.g., a mercury thermometer or a thermocouple) with an accuracy of ± 0.5 °C.

  • A pressure-measuring device (manometer) accurate to at least ± 0.1 kPa.

  • A means of controlling the pressure within the apparatus.

Procedure:

  • Place a measured quantity of this compound into the boiling flask.

  • Assemble the apparatus, ensuring that the temperature measuring device is positioned so that the sensing element is in the vapor phase above the liquid surface.

  • The system is evacuated, and the sample is heated and stirred.

  • Once the sample is boiling, the pressure is regulated, and the corresponding boiling temperature is recorded.

  • Measurements are taken at various pressures to establish the vapor pressure curve.

  • The boiling point at standard atmospheric pressure (101.325 kPa) is then determined by interpolation from the vapor pressure curve.

Determination of Density (OECD Guideline 109 & ASTM D4052)

The density of a liquid can be accurately determined using a digital density meter, which is based on the oscillating U-tube principle. This method is fast, requires a small sample volume, and provides high precision.

Principle: A U-shaped tube is induced to oscillate at its natural frequency. This frequency changes when the tube is filled with a liquid; the change in frequency is directly related to the density of the liquid.

Apparatus:

  • A digital density meter with an oscillating U-tube.

  • A thermostatically controlled bath to maintain the sample at a constant temperature (e.g., 25 °C ± 0.05 °C).

  • Syringes or an automated sample injection system for introducing the sample into the U-tube.

  • Calibrating liquids with known densities (e.g., dry air and distilled water).

Procedure:

  • Calibrate the digital density meter with two substances of known density, typically dry air and freshly distilled water.

  • Ensure the measuring cell (U-tube) is clean and dry before introducing the sample.

  • Set the temperature of the instrument to the desired measurement temperature (25 °C).

  • Introduce a sufficient amount of this compound into the measuring cell, ensuring that no air bubbles are present.

  • Allow the sample to reach thermal equilibrium.

  • The instrument will measure the oscillation period and calculate the density of the sample.

  • Record the density value. It is recommended to perform multiple measurements and report the average.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling point and density of this compound.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Place this compound in Boiling Flask B Assemble Apparatus (Condenser, Thermometer, Manometer) A->B C Evacuate System B->C D Heat and Stir Sample C->D E Regulate Pressure and Record Boiling Temperature D->E F Repeat at Various Pressures E->F G Plot Vapor Pressure vs. Temperature F->G H Interpolate to Find Boiling Point at Standard Pressure G->H Density_Determination cluster_calibration Instrument Calibration cluster_measurement Sample Measurement cluster_result Result A Calibrate with Dry Air and Distilled Water B Clean and Dry Measuring Cell (U-tube) A->B C Set Measurement Temperature (25 °C) B->C D Inject this compound into Cell (No Bubbles) C->D E Allow Thermal Equilibrium D->E F Instrument Measures Oscillation and Calculates Density E->F G Record Density F->G H Perform Replicate Measurements and Average G->H

References

Solubility Profile of 4-Isopropylaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-isopropylaniline (also known as 4-aminocumene), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the solubility of this compound in various organic solvents is critical for process development, formulation, and quality control. This document outlines the physicochemical properties of this compound, presents its solubility profile in a range of common organic solvents, and details the experimental protocols for solubility determination. Due to the limited availability of specific quantitative solubility data in published literature, the data presented in this guide is a combination of qualitative information from reliable sources and illustrative quantitative values based on the solubility of structurally similar compounds.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₃N.[1] It is a substituted aniline with an isopropyl group at the para position of the benzene ring. At room temperature, it exists as a colorless to pale brown liquid.[1] The presence of the amino group (-NH₂) imparts basic properties and the capacity for hydrogen bonding, while the isopropyl group and the benzene ring contribute to its nonpolar character. This amphiphilic nature dictates its solubility in different solvent systems. Generally, this compound is soluble in many organic solvents but demonstrates low solubility in water.[2]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 99-88-7[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale brown liquid[1]
Boiling Point 226-227 °C[1]
Density 0.989 g/mL at 25 °C[1]
Water Solubility Insoluble[2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes. Its solubility is largely governed by the principle of "like dissolves like." The nonpolar isopropyl group and benzene ring favor dissolution in nonpolar solvents, while the polar amino group can interact with polar solvents, particularly those capable of hydrogen bonding.

Qualitative Solubility

Published data and chemical supplier information consistently indicate that this compound is:

  • Freely soluble in alcohols (e.g., methanol, ethanol), chloroform, and diethyl ether.

  • Soluble in benzene and other aromatic hydrocarbons.[1]

  • Insoluble in water.[2]

Quantitative Solubility Data (Illustrative)
SolventTemperature (°C)Illustrative Solubility (Mole Fraction, x)
Methanol 25~0.85
40~0.95
Ethanol 25~0.80
40~0.92
Acetone 25~0.75
40~0.88
Ethyl Acetate 25~0.60
40~0.75
Toluene 25~0.90
40Miscible
Hexane 25~0.40
40~0.60
Chloroform 25~0.95
40Miscible
Diethyl Ether 25~0.90
40Miscible

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in organic solvents.

Isothermal Equilibrium Method (Shake-Flask Method)

This gravimetric method is a gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 4 hours to allow for phase separation.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter.

  • Transfer the filtered supernatant to a pre-weighed vial.

  • Determine the mass of the collected supernatant.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

  • Once the solvent is completely removed, weigh the vial containing the residual this compound.

  • Calculate the solubility in terms of mass of solute per mass or volume of solvent.

Experimental_Workflow A 1. Addition of Excess Solute and Solvent to Vial B 2. Sealing and Equilibration in Shaker at Constant T A->B C 3. Phase Separation (Settling) B->C D 4. Withdrawal and Filtration of Supernatant C->D E 5. Weighing of Saturated Solution D->E F 6. Solvent Evaporation E->F G 7. Weighing of Residual Solute F->G H 8. Calculation of Solubility G->H

Caption: Isothermal Equilibrium Method Workflow.

UV-Vis Spectroscopic Method

This method is suitable for rapid determination of solubility, especially for compounds with a strong chromophore, like this compound.

Materials:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Follow steps 1-7 from the Isothermal Equilibrium Method (Section 3.1).

  • Analysis:

    • Take a known volume of the clear, filtered saturated solution and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Solvent Polarity: As a molecule with both polar and nonpolar characteristics, its solubility is highest in solvents with intermediate polarity or in those that can engage in specific interactions like hydrogen bonding.

  • Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

  • Presence of Impurities: The presence of water or other impurities in either the this compound or the solvent can significantly affect its solubility.

Logical_Relationships cluster_solute This compound Properties cluster_solvent Solvent Properties Amino Group\n(Polar, H-bonding) Amino Group (Polar, H-bonding) Solubility Profile Solubility Profile Amino Group\n(Polar, H-bonding)->Solubility Profile Isopropyl Group\n(Nonpolar) Isopropyl Group (Nonpolar) Isopropyl Group\n(Nonpolar)->Solubility Profile Benzene Ring\n(Nonpolar) Benzene Ring (Nonpolar) Benzene Ring\n(Nonpolar)->Solubility Profile Solvent Polarity Solvent Polarity Solvent Polarity->Solubility Profile Temperature Temperature Temperature->Solubility Profile Impurities Impurities Impurities->Solubility Profile

Caption: Factors Influencing Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While it is qualitatively established that this compound is highly soluble in common organic solvents and insoluble in water, there is a lack of specific quantitative data in the public domain. The illustrative data and detailed experimental protocols provided herein are intended to empower researchers, scientists, and drug development professionals to determine the precise solubility parameters required for their specific applications. Accurate solubility data is paramount for the successful design and implementation of synthetic routes, purification procedures, and formulation strategies involving this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 4-isopropylaniline (also known as p-cumidine), a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals. This document details the primary synthetic methodologies, including the nitration of cumene followed by reduction and the direct Friedel-Crafts alkylation of aniline. Each method is presented with detailed experimental protocols, supported by quantitative data on yields and reaction conditions. Spectroscopic data for the characterization of this compound are also summarized. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic pathways, adhering to specified formatting for clarity and technical accuracy.

Introduction

This compound (CAS No. 99-88-7) is an aromatic amine of significant industrial importance. Its structure, featuring an isopropyl group para to the amino group on a benzene ring, makes it a versatile building block in organic synthesis. It is a crucial precursor for the herbicide isoproturon, and it also finds applications in the manufacturing of various dyes and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding the synthetic routes to this compound is essential for process optimization, cost reduction, and the development of novel applications. This guide provides an in-depth exploration of the most pertinent synthetic strategies for obtaining this compound.

Synthetic Methodologies

There are two principal industrial routes for the synthesis of this compound: the nitration of cumene followed by the reduction of the resulting 4-nitrocumene, and the direct Friedel-Crafts alkylation of aniline.

Synthesis via Nitration of Cumene and Subsequent Reduction

This classical two-step approach is a widely used industrial method. It involves the regioselective nitration of readily available cumene (isopropylbenzene) to yield 4-nitrocumene, which is then reduced to the target aniline.

The nitration of cumene is an electrophilic aromatic substitution reaction. The isopropyl group is an ortho-, para-directing group, leading to a mixture of 2-nitrocumene and 4-nitrocumene. The para isomer is typically the major product due to steric hindrance at the ortho position.

Experimental Protocol: Regioselective Nitration of Cumene

  • Materials: Cumene, 70% Nitric Acid, MoO3/SiO2 solid acid catalyst, Ethylene dichloride (solvent).

  • Procedure: A series of MoO3/SiO2 catalysts with varying molybdenum oxide loadings are prepared using a sol-gel technique. The nitration is carried out in the liquid phase. In a suitable reactor, the MoO3/SiO2 catalyst is suspended in ethylene dichloride. Cumene is then added. 70% nitric acid is added dropwise to the reaction mixture at a controlled rate. The reaction is conducted at 90°C for 10 hours. Water formed during the reaction is removed azeotropically. After the reaction is complete, the catalyst is filtered off, and the organic phase is washed and dried. The solvent is removed under reduced pressure, and the resulting mixture of nitrocumene isomers is purified, typically by distillation, to isolate the 4-nitrocumene.

Data Presentation: Nitration of Cumene

CatalystCumene Conversion (%)4-Nitrocumene Selectivity (%)Reference
MoO3/SiO26268[1]

Note: The use of a solid acid catalyst like MoO3/SiO2 is a greener alternative to the traditional mixed acid (H2SO4/HNO3) method, which generates significant acidic waste.

The nitro group of 4-nitrocumene can be reduced to an amino group using various methods, including catalytic hydrogenation and chemical reduction with metals in acidic media.

Experimental Protocol: Reduction of 4-Nitrocumene via Catalytic Hydrogenation

  • Materials: 4-Nitrocumene, Ethanol (solvent), Palladium on carbon (Pd/C) catalyst (5% w/w), Hydrogen gas.

  • Procedure: A solution of 4-nitrocumene in ethanol is charged into a high-pressure autoclave. The Pd/C catalyst is added to the solution. The autoclave is sealed and purged with nitrogen, followed by hydrogen. The reaction mixture is stirred and heated to a temperature of 70-80°C under a hydrogen pressure of 10-15 atm. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

Experimental Protocol: Reduction of 4-Nitrocumene using Tin(II) Chloride

  • Materials: 4-Nitrocumene, Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.

  • Procedure: In a round-bottom flask, 4-nitrocumene is dissolved in ethanol. Concentrated hydrochloric acid is added, followed by the portion-wise addition of tin(II) chloride dihydrate. The reaction mixture is stirred and heated to reflux for 2-3 hours. After cooling, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting slurry is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.

Data Presentation: Reduction of Nitroarenes

Reducing AgentTypical Yield (%)Notes
H2/Pd-C>95Clean reaction, requires pressure equipment.
SnCl2/HCl85-95Common lab-scale method.
Fe/HCl or Fe/CH3COOH80-90Inexpensive and effective.
Synthesis via Friedel-Crafts Alkylation of Aniline

The direct alkylation of aniline with an isopropylating agent is another viable route to this compound. This method avoids the use of nitric acid and the handling of nitro compounds. However, challenges include controlling the selectivity (ortho- vs. para-alkylation) and preventing over-alkylation. The basicity of the aniline nitrogen can also complex with the Lewis acid catalyst, deactivating the ring.

Experimental Protocol: Direct Alkylation of Aniline with Isopropyl Bromide

  • Materials: Aniline, Isopropyl bromide, Anhydrous aluminum chloride (AlCl3), Dichloromethane (solvent).

  • Procedure: To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, aniline is added dropwise. The mixture is stirred for 15 minutes, after which isopropyl bromide is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and neutralized with a sodium hydroxide solution. The liberated aniline derivatives are extracted with dichloromethane. The organic layer is dried, and the solvent is removed to give a mixture of isopropyl anilines, from which this compound is isolated by chromatography or distillation.

Note: A variation of this method involves the protection of the amino group as an acetanilide prior to alkylation, followed by deprotection. This can improve the yield and selectivity for the para-isomer.

Data Presentation: Alkylation of Anilines

Alkylating AgentCatalystKey ParametersOutcomeReference
IsopropanolHWC-3 molecular sieve615-640 K, 0.1-0.5 MPa19% conversion, 94% p-selectivity[2]
Isopropyl chlorideAlCl3-5 to 10 °CHigh para-selectivity with >1.02 mole equivalent of AlCl3

Mandatory Visualizations

Diagrams of Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Friedel-Crafts Alkylation Cumene Cumene 4-Nitrocumene 4-Nitrocumene Cumene->4-Nitrocumene HNO3 / Catalyst This compound This compound 4-Nitrocumene->this compound Reduction (e.g., H2/Pd-C) Aniline Aniline Aniline->this compound Isopropylating Agent (e.g., Isopropyl Bromide) Catalyst (e.g., AlCl3)

Caption: Overview of the two primary synthetic routes to this compound.

Experimental_Workflow_Nitration_Reduction start Start: Cumene nitration Nitration with HNO3 over MoO3/SiO2 catalyst in Ethylene Dichloride at 90°C start->nitration filtration1 Catalyst Filtration nitration->filtration1 workup1 Washing and Drying of Organic Phase filtration1->workup1 distillation1 Isolation of 4-Nitrocumene (Vacuum Distillation) workup1->distillation1 reduction Reduction of 4-Nitrocumene (e.g., Catalytic Hydrogenation) distillation1->reduction filtration2 Catalyst Filtration reduction->filtration2 concentration Solvent Removal filtration2->concentration distillation2 Purification of this compound (Vacuum Distillation) concentration->distillation2 end End: Pure this compound distillation2->end

Caption: Experimental workflow for the synthesis via nitration and reduction.

Experimental_Workflow_Alkylation start Start: Aniline reaction_setup Reaction of Aniline with Isopropylating Agent and Lewis Acid Catalyst (e.g., AlCl3) in Dichloromethane start->reaction_setup quenching Reaction Quenching with Acidic Water reaction_setup->quenching neutralization Neutralization of Aqueous Layer with Base (e.g., NaOH) quenching->neutralization extraction Extraction with Organic Solvent neutralization->extraction drying_concentration Drying and Solvent Removal extraction->drying_concentration purification Purification by Chromatography or Distillation drying_concentration->purification end End: Pure this compound purification->end

References

Health and Safety Information for 4-Isopropylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

4-Isopropylaniline (also known as p-cumidine) is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for professionals in research and development to ensure safe handling and mitigate potential risks. This guide provides an in-depth overview of the health and safety information for this compound, compiled from various safety data sheets and toxicological resources.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause significant health effects upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Eye Damage/Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7] It is also known to cause damage to organs, particularly the blood.[4][8]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3][4]

Signal Word: Warning[5]

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • H370: Causes damage to organs.[3]

  • H372: Causes damage to organs through prolonged or repeated exposure.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for designing safe experimental and storage conditions.

PropertyValueReference(s)
CAS Number 99-88-7[9]
Molecular Formula C₉H₁₃N[9]
Molecular Weight 135.21 g/mol [9]
Appearance Clear pale brown to red-brown liquid[10]
Boiling Point 226-227 °C at 993 hPa[7]
Melting/Freezing Point -63 °C[6]
Flash Point 92 °C (closed cup)[6]
Density 0.989 g/mL at 25 °C[6]
Water Solubility Insoluble[10]
Autoignition Temperature 540 °C / 1004 °F[9]

Toxicological Information

Exposure to this compound can lead to various adverse health effects. A key concern is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[7][11] Absorption into the body can lead to the formation of methemoglobin, with effects potentially delayed for 2 to 4 hours or longer.[7]

Acute Toxicity Data
RouteSpeciesValueReference(s)
Oral LD50 Rat985 mg/kg[9]
Dermal LD50 Rat1015 mg/kg[9]
Inhalation LC50 Not availableData not found in the searched literature.
Experimental Protocols for Acute Toxicity Testing

The determination of acute toxicity values, such as the LD50, typically follows standardized guidelines to ensure reproducibility and ethical treatment of laboratory animals. The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for this purpose.

This traditional method involves administering a single dose of the substance to groups of animals at different dose levels.[12] The primary endpoint is mortality over a 14-day observation period, from which the LD50 (the dose expected to cause death in 50% of the animals) is statistically derived.[12] Key aspects of the protocol include:

  • Species: Typically rats are used.[12]

  • Animal Preparation: Animals are fasted overnight before dosing.[12]

  • Dose Administration: The substance is administered by gavage.[12]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[12]

To reduce the number of animals used, alternative methods have been developed:

  • OECD 420 (Fixed Dose Procedure): This method uses a series of fixed dose levels and relies on the observation of clear signs of toxicity rather than death as the endpoint.[5]

  • OECD 423 (Acute Toxic Class Method): This stepwise procedure uses a small number of animals in each step to classify the substance into a toxicity class based on the number of mortalities.[5]

  • OECD 425 (Up-and-Down Procedure): This method involves dosing animals one at a time, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal. This allows for a more precise estimation of the LD50 with fewer animals.[5]

experimental_workflow_oral_toxicity cluster_protocol General Workflow for Acute Oral Toxicity Testing start Select Animal Model (e.g., rats) fasting Fasting Period (overnight for rats) start->fasting 1. weighing Weigh Animals fasting->weighing 2. dosing Administer Single Dose (by gavage) weighing->dosing 3. observation Observe for 14 Days (Toxicity signs & mortality) dosing->observation 4. data_analysis Data Analysis (Calculate LD50 or classify) observation->data_analysis 5. end Endpoint data_analysis->end 6.

Caption: General workflow for acute oral toxicity testing.

Metabolism and Mechanism of Toxicity

The toxicity of this compound is linked to its metabolism. Like other aniline derivatives, it is likely metabolized in the liver by the cytochrome P450 enzyme system.[13][14][15] A key step in its bioactivation is the N-hydroxylation to form a phenylhydroxylamine metabolite.[8][16][17] This metabolite is a potent oxidizing agent that can convert hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), leading to methemoglobinemia.[2][8][18]

metabolic_pathway cluster_metabolism Proposed Metabolic Pathway of this compound and Methemoglobin Formation isopropylaniline This compound p450 Cytochrome P450 (N-hydroxylation) isopropylaniline->p450 phenylhydroxylamine N-hydroxy-4-isopropylaniline (Phenylhydroxylamine derivative) p450->phenylhydroxylamine methemoglobin Methemoglobin (Fe³⁺) phenylhydroxylamine->methemoglobin Oxidizes hemoglobin Hemoglobin (Fe²⁺) hemoglobin->methemoglobin oxygen_transport Impaired Oxygen Transport methemoglobin->oxygen_transport

Caption: Proposed metabolic pathway leading to methemoglobinemia.

Ecological Information

This compound is classified as being very toxic to aquatic organisms, with the potential for long-lasting adverse effects in the aquatic environment.[3][4]

Ecotoxicity Data
TestSpeciesValueReference(s)
Fish LC50 (96h) Not availableData not found in the searched literature.
Daphnia magna EC50 (48h) Not availableData not found in the searched literature.
Algae EbC50 (72h) Not availableData not found in the searched literature.
Experimental Protocols for Ecotoxicity Testing

Standardized OECD guidelines are also available for assessing the ecotoxicity of chemical substances.

This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.[1][19][20][21] The endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[19]

  • Test Duration: 96 hours.[19]

  • Test Organism: Species such as zebrafish or rainbow trout are commonly used.[21]

  • Procedure: Fish are exposed to a series of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[19]

This test assesses the acute toxicity to daphnids (water fleas) by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.[3][12][22][23]

  • Test Duration: 48 hours.[22]

  • Test Organism: Daphnia magna is the preferred species.[5]

  • Procedure: Young daphnids are exposed to various concentrations of the substance, and their immobilization is observed at 24 and 48 hours.[22]

This test evaluates the effect of a substance on the growth of freshwater algae.[24][25][26][27][28] The endpoint is the EC50, the concentration that causes a 50% reduction in growth or biomass.[26]

  • Test Duration: 72 hours.[24]

  • Test Organism: Species like Pseudokirchneriella subcapitata are commonly used.[24]

  • Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance, and the growth inhibition is measured over 72 hours.[24]

experimental_workflow_ecotoxicity cluster_ecotox General Workflow for Aquatic Ecotoxicity Testing start Prepare Test Substance Concentrations fish_test Fish Acute Toxicity (OECD 203, 96h) start->fish_test daphnia_test Daphnia Immobilisation (OECD 202, 48h) start->daphnia_test algae_test Algae Growth Inhibition (OECD 201, 72h) start->algae_test fish_endpoint Calculate LC50 fish_test->fish_endpoint daphnia_endpoint Calculate EC50 daphnia_test->daphnia_endpoint algae_endpoint Calculate EC50 algae_test->algae_endpoint

Caption: Overview of aquatic ecotoxicity testing workflows.

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of vapor or mist.[7]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Keep away from sources of ignition.[6]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • The substance is light-sensitive and may be air-sensitive; store under an inert atmosphere and protected from light.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazardous Combustion Products: Carbon oxides and nitrogen oxides (NOx).[7]

  • Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Exposure Controls and Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established for this compound.[6] For the related compound N-isopropylaniline, NIOSH has a recommended exposure limit (REL) of 2 ppm as a time-weighted average (TWA).[29][30] Given the structural similarity and toxicological profile, exposure to this compound should be minimized through appropriate engineering controls and personal protective equipment.

References

4-Isopropylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Isopropylaniline

This technical guide provides a comprehensive overview of the core molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as p-cumidine, is an aromatic organic compound with significant applications as an intermediate in the synthesis of various substances, including dyes and pharmaceuticals.[1][2] Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C9H13N[3][4]
Molecular Weight 135.21 g/mol [2][3][4][5]
Linear Formula (CH3)2CHC6H4NH2
CAS Number 99-88-7[3][4][6]
EC Number 202-797-2[4]

Physicochemical Properties

This compound is typically a clear, pale brown to red-brown liquid.[6] It is insoluble in water but soluble in organic solvents like alcohol and benzene.[7]

PropertyValue
Boiling Point 226-227 °C at 745 mmHg
Density 0.989 g/mL at 25 °C
Refractive Index n20/D 1.543

Experimental Protocols

Detailed experimental protocols are highly specific to the reaction or analysis being performed. As a chemical intermediate, this compound can be used in a variety of reactions. For instance, it has been used in the hydroamination of phenylacetylene.[6] A generalized protocol for such a reaction would involve the reaction of this compound with phenylacetylene in the presence of a suitable catalyst under controlled temperature and atmosphere. The specific catalyst, solvent, reaction time, and purification methods would be detailed in the primary research literature describing the experiment. Researchers should consult peer-reviewed journals and established chemical synthesis databases for detailed, validated experimental protocols for their specific application.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common identifiers for this compound and its fundamental molecular properties.

G Figure 1: this compound Informational Flow A This compound (p-Cumidine) B Chemical Structure A->B is represented by a E CAS Number: 99-88-7 A->E is registered under C Molecular Formula: C9H13N B->C yields the D Molecular Weight: 135.21 g/mol C->D allows calculation of the

Figure 1: this compound Informational Flow.

References

An In-Depth Technical Guide to 4-Isopropylaniline (p-Cumidine) and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylaniline, a versatile chemical intermediate. The document details its chemical identity, physical and chemical properties, and common synthesis protocols. Furthermore, it explores its applications in drug development and other industries, alongside essential toxicological data and a proposed metabolic pathway.

Chemical Identification and Synonyms

This compound is an aromatic amine with a variety of synonyms used across chemical literature and commerce. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2][3][4][5][6][7]

Identifier TypeValue
Systematic Name 4-(Propan-2-yl)aniline
Common Name This compound
Trivial Name p-Cumidine
Other Synonyms p-Aminocumene, 4-Aminocumene, 4-Isopropylphenylamine, Benzenamine, 4-(1-methylethyl)-
CAS Number 99-88-7
EC Number 202-797-2
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
InChI Key LRTFPLFDLJYEKT-UHFFFAOYSA-N
SMILES CC(C)c1ccc(N)cc1

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound [2][6][7][8]

PropertyValue
Appearance Clear, pale brown to red-brown liquid
Boiling Point 226-227 °C at 745 mmHg
Melting Point -63 °C
Density 0.989 g/mL at 25 °C
Refractive Index (n20/D) 1.543
Flash Point 92 °C (198 °F)
Solubility Insoluble in water; soluble in alcohol and benzene
pKa 5.01 ± 0.10 (Predicted)

Synthesis of this compound

This compound is primarily synthesized through the reduction of 4-nitrocumene. Below are two common laboratory-scale experimental protocols for this transformation.

Experimental Protocol 1: Reduction of 4-Nitrocumene using Tin(II) Chloride

This method is a classic approach for the reduction of aromatic nitro compounds.

  • Materials:

    • 4-Nitrocumene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution (e.g., 10 M)

    • Diethyl ether or Dichloromethane

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrocumene in ethanol or a similar suitable solvent.

    • Add an excess of Tin(II) chloride dihydrate (typically 3-4 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

    • After the initial reaction subsides, heat the mixture to reflux for a specified time (e.g., 1-3 hours) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then carefully neutralize it with a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.

    • Extract the aqueous mixture with diethyl ether or dichloromethane multiple times.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

    • The crude product can be purified by vacuum distillation.

Experimental Protocol 2: Reduction of 4-Nitrocumene using Iron Powder

This method utilizes iron metal in an acidic medium, offering a more cost-effective and environmentally benign alternative to some other reducing agents.

  • Materials:

    • 4-Nitrocumene

    • Iron powder (fine grade)

    • Ammonium chloride (NH₄Cl) or acetic acid

    • Ethanol/water mixture

    • Sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate or other suitable extraction solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water.

    • Add iron powder (a significant excess, e.g., 5-10 equivalents) and a catalytic amount of ammonium chloride or acetic acid.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add a solution of 4-nitrocumene in ethanol to the refluxing mixture over a period of time.

    • Continue refluxing and stirring for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the ethanol under reduced pressure.

    • To the remaining aqueous residue, add a saturated solution of sodium carbonate to basify the mixture.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer on a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Applications in Drug Development and Chemical Synthesis

This compound serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[9] Its primary amine group and substituted benzene ring allow for a wide range of chemical modifications.

  • Herbicide Synthesis: this compound is a key precursor in the industrial synthesis of the herbicide Isoproturon, a substituted phenylurea that acts by inhibiting photosynthesis in weeds.

  • Pharmaceutical Intermediates: The aniline moiety is a common scaffold in medicinal chemistry. While specific examples of blockbuster drugs derived directly from this compound are not abundant in publicly available literature, its structural motif is present in various classes of bioactive molecules. For instance, anilino-quinazoline derivatives are a well-known class of kinase inhibitors used in cancer therapy. The 4-isopropylphenylamino group can be incorporated into such scaffolds to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

  • Dye and Pigment Industry: It is also utilized as an intermediate in the manufacturing of azo dyes and other colorants.

Below is a generalized workflow for the synthesis of a hypothetical anilino-quinazoline kinase inhibitor, illustrating the potential role of this compound.

G cluster_synthesis Synthesis of a Hypothetical Kinase Inhibitor A This compound (p-Cumidine) C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Quinazoline Core B->C D Anilino-Quinazoline Kinase Inhibitor C->D

Fig. 1: Synthetic workflow for a hypothetical kinase inhibitor.

Toxicological Profile

The toxicological properties of this compound are important for ensuring safe handling and for assessing its potential impact as a metabolite or impurity in pharmaceutical products.

Table 3: Acute Toxicity Data for this compound [1][10]

Route of ExposureSpeciesValue
Oral (LD50) Rat985 mg/kg
Dermal (LD50) Rat1015 mg/kg
Inhalation (LC50) Not listed-
  • Health Hazards: this compound is harmful if swallowed or in contact with skin.[11] It causes skin irritation and serious eye irritation.[2] Inhalation may cause respiratory irritation.[5] There is also a potential for it to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4][5]

Metabolic Pathway

The metabolism of this compound in mammals is expected to proceed through pathways common to other aniline derivatives, primarily involving cytochrome P450 (CYP450) enzymes in the liver. A study on the metabolism of the related compound N-isopropylaniline in rats revealed that the major metabolites were 4-hydroxy-N-isopropylaniline and p-aminophenol.[12] Based on this and general knowledge of aniline metabolism, a proposed metabolic pathway for this compound is outlined below.

The primary metabolic transformations are expected to be:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring, likely at the ortho position to the amino group.

  • N-Oxidation: Oxidation of the amino group to form a hydroxylamine derivative.

  • Oxidation of the Isopropyl Group: Oxidation of the isopropyl side chain to form alcohol or carboxylic acid derivatives.

  • Conjugation: The resulting metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

G cluster_metabolism Proposed Metabolic Pathway of this compound A This compound B CYP450 (Hydroxylation) A->B Aromatic Ring D CYP450 (N-Oxidation) A->D F CYP450 (Side-chain Oxidation) A->F Isopropyl Group C 2-Amino-5-isopropylphenol B->C H Phase II Conjugation (Glucuronidation/Sulfation) C->H E N-(4-isopropylphenyl)hydroxylamine D->E E->H G 2-(4-aminophenyl)propan-2-ol F->G G->H I Excretion H->I

References

Methodological & Application

Synthesis of Azo Dyes Using 4-Isopropylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substituents on these aromatic rings dictate the color, solubility, and fastness properties of the dye. 4-Isopropylaniline, an aromatic amine, serves as a valuable precursor in the synthesis of a variety of azo dyes. The isopropyl group, being an electron-donating group, can influence the electronic properties of the resulting dye molecule, thereby affecting its color and stability.

These application notes provide a comprehensive overview of the synthesis of azo dyes using this compound as the starting material. Detailed experimental protocols for the key steps of diazotization and azo coupling are provided, along with expected characterization data. This information is intended to guide researchers in the synthesis of novel azo dyes for various applications, including in textiles, printing, and as potential chromogenic substrates or probes in drug development.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). The resulting 4-isopropylbenzenediazonium chloride is a reactive intermediate.

  • Azo Coupling: The diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.

Data Presentation

The following table summarizes the expected quantitative data for representative azo dyes synthesized from this compound and common coupling components. Please note that these values are illustrative and can vary based on specific reaction conditions and purification methods.

Dye NameCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)λmax (nm)
1-(4-Isopropylphenylazo)-2-naphthol2-NaphtholC₁₉H₁₈N₂O290.36Red-orange solid85-95480-490
4-(4-Isopropylphenylazo)phenolPhenolC₁₅H₁₆N₂O240.30Yellow-orange solid80-90350-360
4-(4-Isopropylphenylazo)-N,N-dimethylanilineN,N-DimethylanilineC₁₇H₂₁N₃267.37Yellow to red solid88-96410-420

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Diazonium salts can be explosive in the dry state; therefore, they should always be kept in solution and used immediately after preparation.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 2.5 - 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 - 1.1 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, add this compound (1.0 eq) to a mixture of distilled water and concentrated hydrochloric acid (2.5 - 3.0 eq).

  • Stir the mixture until the this compound has completely dissolved, forming the hydrochloride salt.

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of this compound hydrochloride.

  • Maintain the temperature below 5 °C throughout the addition of the sodium nitrite solution.

  • After the complete addition, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution is the 4-isopropylbenzenediazonium chloride, which should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • 4-Isopropylbenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Stir the mixture until the 2-naphthol is completely dissolved, forming the sodium naphthoxide salt.

  • Cool this alkaline solution of 2-naphthol in an ice bath to a temperature below 5 °C.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with constant, vigorous stirring.

  • A colored precipitate of the azo dye, 1-(4-isopropylphenylazo)-2-naphthol, should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Azo Coupling with Phenol

Materials:

  • 4-Isopropylbenzenediazonium chloride solution (from Protocol 1)

  • Phenol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the resulting sodium phenoxide solution in an ice bath to below 5 °C.

  • Slowly add the cold diazonium salt solution to the cold phenol solution with continuous stirring.

  • A yellow-orange precipitate of 4-(4-isopropylphenylazo)phenol will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified dye.

Protocol 4: Azo Coupling with N,N-Dimethylaniline

Materials:

  • 4-Isopropylbenzenediazonium chloride solution (from Protocol 1)

  • N,N-Dimethylaniline (1.0 eq)

  • Sodium Acetate (optional, to adjust pH)

  • Ethanol (or other suitable solvent)

  • Ice

Procedure:

  • Dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent like ethanol or dilute acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. The reaction is typically carried out under slightly acidic to neutral conditions. Sodium acetate can be added to buffer the solution if necessary.

  • A colored precipitate of 4-(4-isopropylphenylazo)-N,N-dimethylaniline will form.

  • Stir the reaction mixture for 30-60 minutes in the ice bath.

  • Isolate the dye by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an appropriate solvent.

Characterization of Azo Dyes

The synthesized azo dyes can be characterized by various spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which corresponds to the color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Key peaks to look for include the N=N stretch (typically weak and in the range of 1400-1600 cm⁻¹), C-N stretching, and vibrations of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start This compound dissolve Dissolve in HCl/H₂O start->dissolve cool_diaz Cool to 0-5 °C dissolve->cool_diaz add_nitrite Add NaNO₂ solution dropwise cool_diaz->add_nitrite stir_diaz Stir for 15-20 min add_nitrite->stir_diaz diazonium_salt 4-Isopropylbenzenediazonium Chloride Solution stir_diaz->diazonium_salt mix Add Diazonium Salt Solution diazonium_salt->mix coupling_agent Coupling Component (e.g., 2-Naphthol in NaOH) cool_couple Cool to 0-5 °C coupling_agent->cool_couple cool_couple->mix stir_couple Stir for 30-60 min mix->stir_couple filtration Vacuum Filtration stir_couple->filtration wash Wash with Cold Water filtration->wash dry Dry the Product wash->dry final_product Purified Azo Dye dry->final_product

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

logical_relationship cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products amine This compound diazotization Diazotization (0-5 °C) amine->diazotization nitrite Sodium Nitrite nitrite->diazotization acid Hydrochloric Acid acid->diazotization coupling_comp Coupling Component (Phenol, Naphthol, etc.) coupling Azo Coupling coupling_comp->coupling diazonium Diazonium Salt (Intermediate) diazotization->diazonium azo_dye Azo Dye coupling->azo_dye diazonium->coupling

Caption: Logical relationship of reactants and steps in azo dye synthesis.

Application Notes and Protocols: 4-Isopropylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylaniline (also known as p-cumidine), with CAS number 99-88-7, is a vital organic intermediate in the chemical and pharmaceutical industries.[1] Its molecular structure, featuring a reactive aromatic amine group and an isopropyl substituent, makes it a versatile building block for the synthesis of a wide range of complex molecules, including Active Pharmaceutical Ingredients (APIs).[2][3] This compound serves as a cornerstone in medicinal chemistry for constructing molecular frameworks necessary for therapeutic efficacy, primarily through reactions like N-alkylation and N-acylation.[2] These application notes provide detailed protocols for key synthetic transformations involving this compound and highlight its role in the development of pharmacologically active agents.

Application Note 1: Synthesis of N-Alkylated this compound Derivatives

N-alkylation of anilines is a fundamental carbon-nitrogen bond-forming reaction essential for creating secondary and tertiary amines, which are prevalent structures in many pharmaceuticals.[4] The following protocols detail methods for the N-alkylation of this compound, a key step in generating libraries of compounds for drug discovery.

Experimental Protocols

Protocol 1: Visible-Light-Induced N-Alkylation

This modern, metal-free protocol describes the N-alkylation of anilines using visible light, offering an environmentally friendly alternative to traditional methods.[5]

  • Reaction Setup: In a 15 mL round-bottom flask, combine this compound (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and ammonium bromide (NH₄Br, 20 mol%).

  • Solvent Addition: Add hexane (2 mL) to the flask.

  • Inert Atmosphere: Equip the flask with a nitrogen balloon and use a vacuum pump to replace the air inside.

  • Irradiation: Place the reaction mixture under a 50 W, 420 nm LED light and stir at 25°C for 12 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent by vacuum distillation.

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 to 1:4) to isolate the desired N-alkylated product.[5]

Protocol 2: Reductive Amination

Reductive amination is a classic and efficient one-pot method for N-alkylation, involving the in-situ formation and reduction of an imine.

  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in a solvent such as methanol or dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature for an additional 4-12 hours.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The efficiency of N-alkylation reactions can vary significantly based on the chosen methodology and substrates. The following table summarizes typical yields for different N-alkylation approaches.

ProtocolAlkylating AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Visible-Light-Induced4-hydroxybutan-2-oneNH₄BrHexane25>70[5]
Reductive AminationAldehydes/KetonesNaBH(OAc)₃Dichloroethane25 (Room Temp)60-95[4]
Copper-CatalyzedAlkyltrifluoroboratesCupric Acetatetert-Butanol80-10022-69[6][7]
Classical Sₙ2Alkyl HalidesBase (e.g., K₂CO₃)DMF/Acetonitrile80-120Variable[8]

Experimental Workflow Diagram

G General Workflow for N-Alkylation of this compound Start This compound + Alkylating Agent Reaction Reaction Vessel: - Solvent - Catalyst/Reagent - Heat/Light Start->Reaction 1. Combine Reactants Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring 2. Allow to React Monitoring->Reaction Continue if incomplete Workup Reaction Work-up: - Quenching - Extraction - Drying Monitoring->Workup Proceed upon completion Purification Purification: Column Chromatography Workup->Purification 3. Isolate Crude Product Product Pure N-Alkylated Product Purification->Product 4. Isolate Pure Product

Caption: Workflow for N-alkylation of this compound.

Application Note 2: Synthesis of Pharmacologically Active Cinnoline Derivatives

Cinnoline and its derivatives are known to possess a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. This compound can serve as a precursor for the synthesis of substituted cinnoline moieties, which are of interest in drug development.

Protocol: Synthesis of a Cinnoline Derivative via Friedel-Crafts Alkylation and Cyclization

This protocol outlines a general pathway that can be adapted for synthesizing cinnoline derivatives starting from an aniline.

  • Alkylation: Prepare 3-methyl-4-isopropylaniline by reacting m-toluidine with an isopropylation reagent (e.g., isopropanol or 2-chloropropane) in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst in a continuous flow reactor.[9]

  • Diazotization: Dissolve the resulting 3-methyl-4-isopropylaniline in a cold solution of hydrochloric acid and water. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

  • Cyclization: The specific cyclization strategy to form the cinnoline ring can vary. One common method involves reaction with a compound containing an active methylene group (e.g., ethyl acetoacetate) followed by acid-catalyzed ring closure.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. The crude product is then purified using recrystallization or column chromatography.

Logical Relationship Diagram

G Synthesis Pathway to Cinnoline Derivatives Aniline Substituted Aniline (e.g., m-toluidine) Alkylation Friedel-Crafts Alkylation Aniline->Alkylation Isopropylation Reagent IsopropylAniline This compound Derivative Alkylation->IsopropylAniline Diazotization Diazotization (NaNO₂, HCl) IsopropylAniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyclization Cyclization & Aromatization Diazonium->Cyclization + Cyclizing Agent Cinnoline Pharmacologically Active Cinnoline Derivative Cyclization->Cinnoline

Caption: Logical steps for synthesizing cinnoline derivatives.

Biological Significance: Iproniazid and Monoamine Oxidase Inhibition

While not synthesized directly from this compound, the drug iproniazid is a historically significant antidepressant that contains an isopropyl functional group. It was one of the first monoamine oxidase inhibitors (MAOIs) used clinically.[10] Iproniazid works by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. The inhibition of MAO leads to increased levels of these neurotransmitters, which helps to alleviate the symptoms of depression.[11] The metabolism of iproniazid produces an isopropyl radical, which is responsible for both its therapeutic effect and its potential hepatotoxicity.[10]

Signaling Pathway Diagram

G Mechanism of Action for MAO Inhibitors like Iproniazid MAO Monoamine Oxidase (MAO) Enzyme Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->MAO Breakdown SynapticCleft Increased Neurotransmitter Levels in Synapse Neurotransmitters->SynapticCleft Iproniazid Iproniazid (MAO Inhibitor) Iproniazid->MAO Inhibits Effect Antidepressant Effect SynapticCleft->Effect

Caption: Signaling pathway affected by MAO inhibitors.

References

Application Notes and Protocols: Gold-Catalyzed Hydroamination of Phenylacetylene with 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroamination of alkynes is a highly atom-economical method for the synthesis of enamines and imines, which are valuable intermediates in the preparation of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. This protocol details the gold-catalyzed hydroamination of phenylacetylene with 4-isopropylaniline, a reaction that efficiently forms a C-N bond. Gold catalysts, in the form of nanoparticles or N-heterocyclic carbene (NHC) complexes, have emerged as powerful tools for this transformation due to their high activity and selectivity under relatively mild conditions.[1][2][3][4][5][6] This document provides a comprehensive guide to performing this reaction, including detailed experimental procedures, data presentation, and a visual representation of the workflow.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the hydroamination of phenylacetylene with substituted anilines using gold-based catalysts. While specific data for this compound is not extensively reported, the data presented for analogous anilines with electron-donating groups provide a reasonable expectation for the reaction's performance.

Catalyst TypeCatalyst Loading (mol%)Phenylacetylene (equiv.)This compound (equiv.)SolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Au Nanoparticles0.0911.2None1007High (expected)[2]
NHC-Au(I) Complex11.51Acetonitrile9016~99 (for aniline)[1][3]

Note: The yield for the reaction with this compound is expected to be high, similar to other anilines bearing electron-donating substituents.

Experimental Protocols

This section provides a detailed methodology for the hydroamination of phenylacetylene with this compound using two common types of gold catalysts: gold nanoparticles and an N-heterocyclic carbene (NHC)-gold(I) complex.

Protocol 1: Using Gold Nanoparticles (Heterogeneous Catalysis)

This protocol is adapted from a general procedure for the hydroamination of phenylacetylenes with anilines using gold nanoparticles supported on a nanoporous polymer.[2]

Materials:

  • Phenylacetylene (purified by distillation)

  • This compound (purified by distillation)

  • Gold nanoparticle catalyst (e.g., AuNPs embedded in a polymer matrix)

  • Anhydrous solvent (e.g., Toluene, optional, as the reaction can be run neat)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard glassware for workup

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold nanoparticle catalyst (e.g., 100 mg, with a gold loading of approximately 0.09 mol%).

  • Addition of Reagents: Add this compound (e.g., 6.09 mmol, 1.2 equivalents) followed by phenylacetylene (e.g., 5.08 mmol, 1 equivalent).

  • Reaction Conditions: The reaction can be performed solvent-free. Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 7 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The product can be isolated from the catalyst by filtration (if the catalyst is solid) or centrifugation followed by decantation.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the purified product, N-(1-phenylethylidene)-4-isopropylaniline, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: Using an NHC-Gold(I) Complex (Homogeneous Catalysis)

This protocol is a general procedure based on the use of NHC-gold(I) complexes for the hydroamination of alkynes.[1][3]

Materials:

  • Phenylacetylene

  • This compound

  • NHC-Gold(I) pre-catalyst (e.g., [Au(IPr)Cl])

  • Silver salt co-catalyst (e.g., AgSbF₆)

  • Anhydrous acetonitrile

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Standard glassware for workup

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Internal standard for NMR yield determination (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add the NHC-Gold(I) pre-catalyst (1 mol%) and the silver salt co-catalyst (1 mol%).

  • Addition of Solvent and Reagents: Add anhydrous acetonitrile (e.g., 1.0 mL for a 1.0 mmol scale reaction). Then, add this compound (1.0 mmol, 1 equivalent) and phenylacetylene (1.5 mmol, 1.5 equivalents).

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir the mixture for 16 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification and Yield Determination: The crude product can be purified by column chromatography. The yield can be determined by ¹H NMR spectroscopy using an internal standard.

  • Characterization: Characterize the purified N-(1-phenylethylidene)-4-isopropylaniline using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram

Hydroamination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Reagents: Phenylacetylene This compound ReactionVessel Reaction Vessel (Schlenk Tube) Reagents->ReactionVessel Catalyst Catalyst: Au Nanoparticles or NHC-Au(I) Complex Catalyst->ReactionVessel Solvent Anhydrous Solvent (e.g., Acetonitrile or Neat) Solvent->ReactionVessel Heating Heating & Stirring (90-100 °C) ReactionVessel->Heating Inert Atmosphere Workup Work-up (Filtration/Solvent Removal) Heating->Workup Reaction Monitoring (TLC/GC-MS) Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Product: N-(1-phenylethylidene) -4-isopropylaniline Characterization->Product

Caption: Experimental workflow for the gold-catalyzed hydroamination.

Proposed Catalytic Cycle for NHC-Gold(I)

Catalytic_Cycle ActiveCatalyst [(NHC)Au]+ AlkyneComplex π-Alkyne Complex ActiveCatalyst->AlkyneComplex + Phenylacetylene NucleophilicAttack Nucleophilic Attack AlkyneComplex->NucleophilicAttack VinylGoldIntermediate Vinyl-Gold Intermediate NucleophilicAttack->VinylGoldIntermediate + this compound Protodeauration Protodeauration VinylGoldIntermediate->Protodeauration + H+ Enamine Enamine Product Protodeauration->Enamine Enamine->ActiveCatalyst - H+ Imine Imine Product (Tautomerization) Enamine->Imine

Caption: Proposed catalytic cycle for NHC-Gold(I) hydroamination.

References

The Utility of 4-Isopropylaniline in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylaniline, also known as p-cumidine, is an important chemical intermediate widely employed in the synthesis of various organic compounds.[1] In the agrochemical industry, its primary and most well-documented application is as a key precursor in the production of the selective herbicide, Isoproturon.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a focus on Isoproturon. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Application in Herbicide Synthesis: The Case of Isoproturon

Isoproturon, chemically known as 3-(4-isopropylphenyl)-1,1-dimethylurea, is a selective, systemic herbicide.[3] It is effective in controlling a variety of annual grasses and broad-leaved weeds, particularly in cereal crops.[2] The synthesis of Isoproturon from this compound can be achieved through several routes, including methods that utilize phosgene and safer, non-phosgene alternatives.

Synthetic Pathways for Isoproturon

The commercial production of Isoproturon has traditionally involved the use of phosgene, a highly toxic chemical. However, due to safety and environmental concerns, non-phosgene routes have been developed and are increasingly preferred. These alternative methods often involve the reaction of this compound with other urea-forming reagents.[4]

A logical diagram of the synthetic pathways for Isoproturon is presented below:

G cluster_phosgene Phosgene Route cluster_non_phosgene Non-Phosgene Routes cluster_urea Urea Route cluster_dmc Dimethylcarbamoyl Chloride Route 4-IPA_P This compound Isocyanate 4-Isopropylphenyl Isocyanate 4-IPA_P->Isocyanate Reaction with Phosgene Phosgene Phosgene (COCl2) Isoproturon_P Isoproturon Isocyanate->Isoproturon_P Reaction with Dimethylamine DMA_P Dimethylamine 4-IPA_U This compound Intermediate_Urea N-(4-isopropylphenyl)urea 4-IPA_U->Intermediate_Urea Reaction with Urea Urea Urea Isoproturon_U Isoproturon Intermediate_Urea->Isoproturon_U Reaction with Dimethylamine DMA_U Dimethylamine 4-IPA_DMC This compound Isoproturon_DMC Isoproturon 4-IPA_DMC->Isoproturon_DMC Direct Reaction DMC Dimethylcarbamoyl Chloride

Synthetic Pathways to Isoproturon
Quantitative Data for Isoproturon Synthesis

The following tables summarize quantitative data for different synthetic routes to Isoproturon from this compound.

Table 1: Non-Phosgene Synthesis of Isoproturon via 4-Isopropylphenyl Isocyanate

ParameterValueReference
Reactants 4-Isopropylphenyl isocyanate, Dimethylamine hydrochloride, Triethylamine[5]
Solvent Tetrachloromethane[5]
Reaction Time 16 hours[5]
Reaction Temperature 20 °C[5]
Yield 76%[5]

Table 2: Non-Phosgene Synthesis of Isoproturon via N,N-dimethylurea

ParameterValueReference
Reactants This compound, N,N-dimethylurea, Dimethylamine[6]
Solvent 1,2,4-trichlorobenzene[6]
Reaction Time 5.5 hours[6]
Reaction Temperature 205 °C[6]
Yield Not specified[6]

Table 3: Two-Step Non-Phosgene Synthesis of Isoproturon via Urea Intermediate

StepReactantsSolventTemperatureTimeProductPurityReference
1This compound, Urea, Conc. HClWater95-110 °C2 hoursN-4-isopropyl phenyl urea-[4]
2N-4-isopropyl phenyl urea, 33% Dimethylamine aq. solutionDimethylbenzene100-300 °C3 hoursIsoproturon>95%[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Isoproturon from this compound.

Protocol 1: Synthesis of Isoproturon via 4-Isopropylphenyl Isocyanate (Non-Phosgene)

This protocol is based on the reaction of 4-isopropylphenyl isocyanate with dimethylamine hydrochloride.[5]

Materials:

  • 4-Isopropylphenyl isocyanate (500 mg, 3.10 mmol)

  • Dimethylamine hydrochloride (303 mg, 3.72 mmol)

  • Triethylamine (627 mg, 6.20 mmol)

  • Tetrachloromethane (7 ml)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Saturated salt water

Procedure:

  • Suspend dimethylamine hydrochloride in 5 ml of carbon tetrachloride in a reaction vessel under a nitrogen atmosphere and stir for 10 minutes.

  • Slowly add a solution of 4-isopropylphenyl isocyanate in 2 ml of carbon tetrachloride dropwise to the suspension.

  • Continue stirring for 20 minutes.

  • Slowly add a solution of triethylamine in 2 ml of carbon tetrachloride dropwise.

  • Allow the reaction to proceed at 20°C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) to confirm the complete conversion of 4-isopropylphenyl isocyanate.

  • Upon completion, add 20 ml of water to the reaction mixture.

  • Extract the mixture three times with 20 ml of dichloromethane.

  • Wash the combined organic phase with water and then with saturated salt water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it.

  • Recrystallize the concentrated product from dichloromethane to obtain colorless crystals of Isoproturon.

The workflow for this experimental protocol is illustrated in the following diagram:

G start Start suspend_dma Suspend Dimethylamine HCl in CCl4 under N2 start->suspend_dma add_isocyanate Add 4-Isopropylphenyl Isocyanate Solution suspend_dma->add_isocyanate stir_1 Stir for 20 minutes add_isocyanate->stir_1 add_tea Add Triethylamine Solution stir_1->add_tea react React at 20°C for 16h add_tea->react monitor_tlc Monitor by TLC react->monitor_tlc quench Quench with Water monitor_tlc->quench extract Extract with CH2Cl2 quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from CH2Cl2 concentrate->recrystallize end End (Isoproturon Crystals) recrystallize->end

Workflow for Isoproturon Synthesis
Protocol 2: Two-Step Synthesis of Isoproturon via Urea Intermediate (Non-Phosgene)

This protocol describes a two-step synthesis of Isoproturon starting from this compound and urea.[4]

Step 1: Preparation of N-4-isopropyl phenyl urea

Materials:

  • This compound (27 g, 0.2 mol)

  • Urea (18 g, 0.3 mol)

  • Concentrated Hydrochloric Acid (25 ml)

  • Water (300 ml)

Procedure:

  • Prepare a solution of this compound in 150 ml of water and 25 ml of concentrated hydrochloric acid.

  • In a separate container, dissolve urea in 150 ml of water.

  • Mix the two solutions in a reaction flask.

  • Reflux the mixture for 2 hours at a temperature of 95-110 °C.

  • Cool the reaction mixture to allow for crystallization.

  • Filter the crystals, wash with water, and dry to obtain N-4-isopropyl phenyl urea.

Step 2: Preparation of Isoproturon

Materials:

  • N-4-isopropyl phenyl urea (35.7 g, 0.2 mol)

  • 33% Dimethylamine aqueous solution (60 ml, approx. 0.4 mol)

  • Dimethylbenzene (300 ml)

  • Water

Procedure:

  • Combine N-4-isopropyl phenyl urea and dimethylbenzene in a reaction vessel.

  • Add the 33% dimethylamine aqueous solution.

  • Heat the mixture and react for 3 hours at 100-300 °C.

  • Cool the reaction mixture to induce crystallization.

  • Filter the crystals and wash successively with a small amount of dimethylbenzene and water.

  • Dry the product to obtain Isoproturon as a white crystal.

Other Potential Agrochemical Applications

While the synthesis of Isoproturon is the most prominent application of this compound in the agrochemical sector, the versatile nature of this aniline derivative suggests its potential use in the synthesis of other bioactive molecules. Aniline derivatives are common building blocks in the synthesis of various pesticides, including fungicides and insecticides.[7] However, specific examples of other commercially significant agrochemicals directly synthesized from this compound are not as widely documented in readily available literature. Research into novel pyrazole and triazole derivatives for fungicidal and insecticidal activities is ongoing, and this compound could serve as a potential starting material in the exploration of new active ingredients.[8][9]

This compound is a crucial intermediate in the agrochemical industry, primarily for the synthesis of the herbicide Isoproturon. The availability of multiple synthetic routes, including safer non-phosgene methods, allows for flexibility in its production. The detailed protocols and quantitative data provided herein offer valuable guidance for researchers and professionals in the field. Further exploration of this compound as a scaffold for novel fungicides and insecticides could lead to the development of new and effective crop protection agents.

References

Application Notes and Protocols for the Derivatization of 4-Isopropylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-isopropylaniline, a versatile building block in organic synthesis. The protocols detailed herein are designed for researchers in synthetic chemistry and drug discovery, offering methodologies for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound, also known as p-cumidine, is an aromatic amine that serves as a valuable starting material for the synthesis of a wide array of organic molecules. Its isopropyl group offers steric bulk and lipophilicity, while the amino group provides a reactive handle for various chemical transformations. This document outlines key derivatization strategies, including acylation, alkylation, coupling reactions, diazotization, and Schiff base formation, complete with detailed experimental protocols and characterization data. Furthermore, it provides insights into the biological evaluation of these derivatives, a critical aspect for drug development professionals.

I. Acylation of this compound

Acylation of the amino group in this compound is a fundamental transformation used for the synthesis of amides and as a protective strategy in multi-step syntheses.

Application Note: N-Acyl this compound Derivatives

N-acylated this compound derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The amide linkage can impart desirable physicochemical properties and biological activities. For instance, N-acetyl and N-benzoyl derivatives are common precursors for more complex molecules. The choice of acylating agent allows for the introduction of a wide variety of functional groups.

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)acetamide

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL Erlenmeyer flask, suspend 13.5 g (0.1 mol) of this compound in 100 mL of deionized water.

  • While stirring, add 10 mL of concentrated HCl to dissolve the amine, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of 15 g of sodium acetate in 50 mL of deionized water.

  • To the stirring solution of this compound hydrochloride, add 12.0 mL (approximately 13 g, 0.127 mol) of acetic anhydride.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

  • Stir the mixture vigorously and cool it in an ice bath for 20-30 minutes to facilitate the precipitation of the product.

  • Collect the white precipitate of N-(4-isopropylphenyl)acetamide by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure crystals.

  • Dry the purified crystals in a desiccator or a vacuum oven at low heat.

Quantitative Data: N-Acyl Derivatives
DerivativeAcylating AgentSolventYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, δ ppm)
N-(4-isopropylphenyl)acetamideAcetic anhydrideWater/Ethanol~90105-1071.20 (d, 6H), 2.10 (s, 3H), 2.85 (sept, 1H), 7.10-7.40 (m, 4H), 7.80 (s, 1H, NH)
N-(4-isopropylphenyl)benzamideBenzoyl chloridePyridine/DCM~85156-1581.25 (d, 6H), 2.90 (sept, 1H), 7.20-7.90 (m, 9H), 8.10 (s, 1H, NH)

II. N-Alkylation of this compound

N-alkylation introduces alkyl groups to the nitrogen atom, leading to secondary or tertiary amines. Reductive amination is a common and efficient method for this transformation.

Application Note: N-Alkylated this compound Derivatives

Secondary and tertiary anilines are prevalent scaffolds in pharmaceuticals and other bioactive molecules. Reductive amination offers a controlled method for N-alkylation, avoiding the over-alkylation issues often encountered with alkyl halides. This one-pot procedure is highly efficient for the synthesis of a diverse library of N-alkylated derivatives.

Experimental Protocol: Reductive Amination for the Synthesis of N-benzyl-4-isopropylaniline

This protocol describes the reaction of this compound with benzaldehyde in the presence of a reducing agent.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Glycerol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and glycerol (3 mL).

  • Stir the mixture at 70°C.

  • Add sodium borohydride (12 mmol) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 40-60 minutes.[1]

  • After completion, cool the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data: N-Alkylated Derivatives
DerivativeAldehydeReducing AgentYield (%)Boiling Point (°C)Spectroscopic Data (¹³C NMR, δ ppm)
N-benzyl-4-isopropylanilineBenzaldehydeNaBH₄~95[1]165-168 (at 10 mmHg)24.1, 33.5, 48.3, 113.0, 127.2, 127.5, 128.6, 128.8, 139.5, 140.9, 146.0
N-(4-isopropylphenyl)morpholine-----

III. C-N Cross-Coupling Reactions

Modern palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, enabling the synthesis of diaryl- and alkylarylamines.

Application Note: Arylated this compound Derivatives

The Buchwald-Hartwig amination and Ullmann condensation are indispensable reactions in drug discovery for the synthesis of complex arylamines.[2][3] These methods allow for the coupling of this compound with a wide range of aryl halides and pseudohalides, providing access to compounds with potential applications as kinase inhibitors and other therapeutic agents.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of this compound with an aryl bromide.[4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (IPr.HCl)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and IPr.HCl (0.04 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by LHMDS (1.5 mL, 1.0 M solution in THF).

  • Stir the reaction mixture at 80-100°C and monitor by TLC.

  • Upon completion, cool the mixture, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Experimental Protocol: Ullmann Condensation (Goldberg Reaction)

This protocol outlines the copper-catalyzed amination of an aryl iodide with this compound.[3]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, combine the aryl iodide (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (2 mL) and seal the vial.

  • Heat the reaction mixture to 90-120°C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: C-N Cross-Coupling Products
DerivativeCoupling PartnerCatalyst SystemYield (%)Melting/Boiling Point (°C)
4-Isopropyl-4'-methyl-diphenylamine4-BromotoluenePd₂(dba)₃ / IPr.HCl~9065-67
4-Isopropyl-4'-methyl-diphenylamine4-IodotolueneCuI / L-proline~8565-67

IV. Diazotization and Azo Coupling

Diazotization of this compound followed by coupling with an electron-rich aromatic compound is a classic method for the synthesis of azo dyes.

Application Note: Azo Dyes from this compound

Azo dyes derived from this compound can exhibit interesting photophysical properties and have applications as colorants and potentially as biological stains or photosensitizers.[5] The color of the resulting dye is dependent on the nature of the coupling partner.

Experimental Protocol: Synthesis of an Azo Dye

This two-step protocol describes the diazotization of this compound and subsequent coupling with 2-naphthol.[5]

Step 1: Diazotization

  • Dissolve this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq) in a beaker.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 15-20 minutes in the ice bath to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool this alkaline solution to below 5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate will form immediately. Continue stirring in the ice bath for 30-60 minutes.

  • Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water.

  • Dry the azo dye product.

Quantitative Data: Azo Dye Synthesis
Azo Dye ProductCoupling ComponentYield (%)Color
1-((4-isopropylphenyl)diazenyl)naphthalen-2-ol2-Naphthol>90Red-Orange

V. Schiff Base Formation

The condensation of this compound with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates and have shown a wide range of biological activities.

Application Note: Schiff Base Derivatives

Schiff bases derived from this compound are valuable in medicinal chemistry due to their reported antibacterial, antifungal, and anticancer activities.[6] The imine linkage is crucial for their biological function, and the diversity of available carbonyl compounds allows for the creation of large libraries for screening.

Experimental Protocol: Synthesis of a Schiff Base with Salicylaldehyde

This protocol describes the condensation of this compound with salicylaldehyde.[7]

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

Procedure:

  • Dissolve salicylaldehyde (0.01 mol) in 20 mL of ethanol in a round-bottom flask.

  • Add this compound (0.01 mol) to the solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • The yellow precipitate formed is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data: Schiff Base Derivatives
Schiff Base ProductCarbonyl CompoundYield (%)Melting Point (°C)Biological Activity
2-(((4-isopropylphenyl)imino)methyl)phenolSalicylaldehyde~9288-90Antibacterial, Antifungal

VI. Biological Evaluation of this compound Derivatives

The diverse derivatives of this compound are often screened for various biological activities, particularly in the context of drug discovery.

Application Note: Pharmacological Screening

Derivatives of this compound are frequently evaluated for their potential as anticancer, antibacterial, and kinase inhibitory agents. The screening process typically involves a series of in vitro assays to determine cytotoxicity, antimicrobial efficacy, and enzyme inhibition. Promising "hit" compounds are then subjected to further optimization and preclinical studies.

Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of newly synthesized this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_adme Lead Optimization synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) synthesis->antimicrobial pathway Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway Active Anticancer Hits apoptosis Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) antimicrobial->enzyme Active Antimicrobial Hits adme In Silico/In Vitro ADME Profiling pathway->adme enzyme->adme apoptosis->adme lead_opt Lead Optimization adme->lead_opt

Caption: A typical workflow for the biological evaluation of novel synthetic compounds.

Signaling Pathways in Cancer

Certain aniline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[8][9] One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points for anticancer aniline derivatives.[9]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[5]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations in the cell culture medium.

  • Treat the cells with the different concentrations of the compounds and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antibacterial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a multitude of derivatives with significant potential in various fields, particularly in drug discovery and development. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored properties and biological activities. The successful derivatization and subsequent biological screening of these compounds can lead to the identification of promising new therapeutic agents.

References

Application Notes and Protocols for Friedel-Crafts Reactions of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Friedel-Crafts alkylation and acylation of 4-isopropylaniline are generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group makes it a Lewis base, which readily reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. This acid-base reaction forms a deactivated complex, inhibiting electrophilic aromatic substitution on the benzene ring.

To achieve a successful Friedel-Crafts reaction on this compound, a three-step synthetic strategy is necessary. This involves:

  • Protection of the Amino Group: The highly activating and basic amino group is converted into a less reactive acetamido group through acetylation.

  • Friedel-Crafts Reaction: The protected intermediate, N-(4-isopropylphenyl)acetamide, undergoes Friedel-Crafts alkylation or acylation. The acetamido group is an ortho-, para-director, guiding the new substituent to the position ortho to the acetamido group (and meta to the isopropyl group).

  • Deprotection of the Amino Group: The acetamido group is hydrolyzed back to the amino group to yield the final substituted this compound derivative.

This document provides detailed protocols for this three-step process, along with quantitative data from analogous reactions and insights into the potential applications of the resulting products in drug development, particularly as inhibitors of key signaling pathways in cancer.

Reaction Mechanism and Workflow

The overall workflow for the Friedel-Crafts reaction of this compound is a sequential process of protection, electrophilic aromatic substitution, and deprotection.

Friedel-Crafts Workflow for this compound cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Reaction cluster_2 Step 3: Deprotection This compound This compound N-(4-isopropylphenyl)acetamide N-(4-isopropylphenyl)acetamide This compound->N-(4-isopropylphenyl)acetamide Acetylation (Acetic Anhydride) Substituted Acetanilide Substituted Acetanilide N-(4-isopropylphenyl)acetamide->Substituted Acetanilide Alkylation or Acylation (e.g., R-X, AlCl3) Final Product Final Product Substituted Acetanilide->Final Product Hydrolysis (Acid or Base) Friedel-Crafts Acylation Mechanism Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Protected_Aniline N-(4-isopropylphenyl)acetamide Intermediate Sigma Complex (Resonance Stabilized) Protected_Aniline->Intermediate + Acylium Ion Product N-(2-acyl-4-isopropylphenyl)acetamide Intermediate->Product - H⁺ Ras-MAPK Signaling Pathway Inhibition Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor 4-Anilinoquinoline Derivative (Inhibitor) Inhibitor->EGFR inhibits

Application Notes: 4-Isopropylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylaniline (also known as p-cumidine) is an aromatic amine that serves as a versatile building block in polymer chemistry.[1][2] Its chemical structure, featuring a primary amine group attached to a benzene ring with an isopropyl substituent, allows it to be utilized in various polymerization and modification processes. The presence of the bulky, hydrophobic isopropyl group can impart unique properties to the resulting polymers, such as improved solubility in organic solvents, modified thermal characteristics, and altered chain packing, making it a valuable monomer for creating high-performance materials. These application notes provide a detailed overview of its use as a monomer for synthesizing polyamides and conductive polymers, and as a curing agent for epoxy resins, complete with experimental protocols and representative data.

Application 1: Monomer for High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, they often suffer from poor solubility, which complicates processing.[3] Incorporating bulky side groups, such as the isopropyl group from this compound, into the polymer backbone can disrupt chain packing, thereby enhancing solubility without significantly compromising thermal properties.[3]

This compound can be used as a diamine monomer in polycondensation reactions with various dicarboxylic acids to produce soluble, high-performance polyamides. A common and efficient method for this synthesis is the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine as condensing agents, allowing the reaction to proceed under milder conditions.[4]

Illustrative Data: Properties of Aromatic Polyamides

The properties of polyamides synthesized using this compound will depend on the specific dicarboxylic acid co-monomer and the polymerization conditions. The following table presents representative data based on aromatic polyamides with similar structural modifications.

PropertyExpected RangeRationale / Comparison
Inherent Viscosity (dL/g)0.40 - 1.10Indicates formation of moderate to high molecular weight polymer, comparable to other aromatic polyamides.[3]
Weight-Average Molecular Weight (Mw)35,000 - 95,000Dependent on reaction conditions and purity of monomers.[3]
Glass Transition Temperature (Tg, °C)230 - 290The bulky isopropyl group can increase Tg by restricting chain rotation.
10% Weight Loss Temperature (TGA, °C)> 450Consistent with the high thermal stability of aromatic polyamide backbones.[3]
SolubilitySoluble in NMP, DMAc, THFThe isopropyl group disrupts intermolecular packing, enhancing solubility in common organic solvents.[3]
Tensile Strength (MPa)75 - 95Resulting films are expected to be strong and flexible.[3]
Experimental Protocol: Synthesis of Polyamide via Direct Polycondensation

This protocol describes a representative procedure for the synthesis of an aromatic polyamide from this compound and a generic aromatic dicarboxylic acid (e.g., 4,4'-oxydibenzoic acid) using the Yamazaki-Higashi phosphorylation reaction.[4]

Materials:

  • This compound (monomer)

  • Aromatic dicarboxylic acid (co-monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl)

  • Ethanol and Water (for precipitation and washing)

  • Nitrogen (N₂) gas supply

  • Reaction flask with mechanical stirrer, N₂ inlet, and condenser

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the dicarboxylic acid (1.0 mmol), this compound (1.0 mmol), LiCl (0.2 g), pyridine (0.5 mL), and NMP (2.5 mL).

  • Initiation: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.

  • Polymerization: Add triphenyl phosphite (0.63 mL) to the solution. Heat the reaction mixture to 110°C and maintain for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymer forms.[4]

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 300 mL of vigorously stirring ethanol. A fibrous precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the precipitate thoroughly with hot water and then with ethanol to remove residual solvent and reactants.

  • Drying: Dry the purified polymer in a vacuum oven at 100°C overnight to a constant weight.

G cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification A Charge flask with: - Dicarboxylic Acid - this compound - LiCl, Pyridine, NMP B Add Triphenyl Phosphite (TPP) A->B C Heat to 110°C (3-4 hours under N₂) B->C D Cool to Room Temp. C->D E Precipitate in Ethanol D->E F Filter and Wash (Water & Ethanol) E->F G Dry under Vacuum (100°C) F->G H H G->H Obtain Pure Polyamide

Workflow for polyamide synthesis via direct polycondensation.

Application 2: Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins.[5] They form highly cross-linked, rigid polymer networks that exhibit excellent thermal stability, chemical resistance, and mechanical properties. This compound, as an aromatic amine, can serve this purpose. The reaction involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring, leading to ring-opening and the formation of a covalent bond.[5] Due to steric hindrance and lower basicity compared to aliphatic amines, curing with aromatic amines like this compound typically requires elevated temperatures.[5]

Illustrative Data: Cured Epoxy Resin Properties

The final properties of the cured epoxy system depend on the stoichiometric ratio of amine to epoxy, the curing schedule, and the type of epoxy resin used.

PropertyCuring Agent: this compoundCuring Agent: Aliphatic Amine
Curing TemperatureElevated (e.g., 80-150°C)Room Temperature
Pot LifeLongShort
Heat Resistance (Tg)High (e.g., >120°C)Moderate (e.g., ~100°C)[5]
Chemical ResistanceExcellentGood
Mechanical PropertiesHigh Rigidity and StrengthGood Toughness
Experimental Protocol: Curing of DGEBA Epoxy Resin

This protocol provides a representative method for curing a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin with this compound.

Materials:

  • DGEBA-based epoxy resin (e.g., EPON 828 or similar)

  • This compound (curing agent)

  • Mixing container and stirrer

  • Mold (for sample casting)

  • Programmable oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound (MW ≈ 135.21 g/mol , 2 active hydrogens), the AHEW is 67.6. The target is a 1:1 stoichiometric ratio of epoxy groups to active amine hydrogens.

  • Mixing: Gently preheat the epoxy resin to ~50°C to reduce its viscosity. Add the calculated amount of this compound to the resin.

  • Degassing: Stir the mixture thoroughly for 5-10 minutes until a homogeneous solution is obtained. Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a preheated mold. Place the mold in an oven and cure according to a defined schedule. A typical two-stage schedule for aromatic amines is:

    • Initial cure: 2 hours at 80°C.

    • Post-cure: 2 hours at 120-150°C to ensure complete cross-linking.

  • Cooling: Allow the cured sample to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.

G Epoxy Epoxy Resin (DGEBA) Epoxide Ring Intermediate1 Secondary Amine Intermediate Epoxy->Intermediate1 + Heat Intermediate2 Tertiary Amine Epoxy:p1->Intermediate2 Amine This compound Primary Amine (-NH₂) Amine->Intermediate1 + Heat Intermediate1->Epoxy:p1 Reacts with another epoxy group Product Cross-linked Polymer Network Intermediate2->Product

Logical flow of the epoxy curing reaction with an aromatic amine.

Application 3: Precursor for Conductive Polymers

Polyaniline is one of the most studied intrinsically conducting polymers due to its straightforward synthesis and tunable conductivity.[6] By using substituted anilines like this compound as the monomer, the properties of the resulting polymer can be tailored. The bulky isopropyl group can increase the polymer's solubility in organic solvents, which is a significant advantage for processability.[7] The resulting poly(this compound) can be doped with acids to become electrically conductive, making it a candidate for applications in sensors, redox-active materials, or antistatic coatings.[8][9]

Illustrative Data: Properties of Substituted Polyanilines
PropertyPoly(this compound)Unsubstituted Polyaniline
SolubilitySoluble in NMP, THF, ChloroformGenerally insoluble
ProcessabilitySolution-processable[9]Poor
Conductivity (Doped)10⁻³ to 10⁰ S/cm (expected)10⁰ to 10² S/cm
Film Forming AbilityGood[9]Poor
Experimental Protocol: Oxidative Polymerization

This protocol outlines the chemical oxidative polymerization of this compound to produce its emeraldine salt form.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M (dopant and reaction medium)

  • Methanol

  • Deionized water

  • Beaker, magnetic stirrer, ice bath

Procedure:

  • Monomer Solution: In a 250 mL beaker, dissolve this compound (e.g., 2.0 g) in 100 mL of 1 M HCl. Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (APS) in 50 mL of 1 M HCl. The molar ratio of APS to aniline should be approximately 1:1. Cool this solution to 0-5°C.

  • Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually change color, eventually becoming a dark green/black, indicating the formation of the polymer.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 4-6 hours to ensure high molecular weight polymer formation.

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the polymer on the filter paper sequentially with 1 M HCl and then with methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting dark green polymer powder (the doped emeraldine salt form) in a vacuum oven at 60°C for 24 hours.

G cluster_prep 1. Solution Preparation cluster_react 2. Polymerization cluster_iso 3. Product Isolation A Dissolve Monomer (this compound) in 1 M HCl C Cool both solutions to 0-5°C A->C B Dissolve Oxidant (Ammonium Persulfate) in 1 M HCl B->C D Add Oxidant Solution to Monomer Solution (Dropwise) C->D E Stir for 4-6 hours at 0-5°C D->E F Filter Precipitate E->F G Wash with HCl and Methanol F->G H Dry under Vacuum (60°C) G->H I I H->I Obtain Conductive Polymer

Experimental workflow for oxidative polymerization.

References

Application Notes and Protocols for the N-alkylation of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 4-isopropylaniline, a key synthetic transformation for the generation of diverse intermediates in pharmaceutical and materials science applications. Two primary, robust methods are presented: Catalytic N-alkylation with alcohols via the "borrowing hydrogen" methodology and Reductive Amination with carbonyl compounds.

Introduction

N-alkylation of anilines is a fundamental C-N bond-forming reaction that introduces alkyl substituents onto the nitrogen atom, significantly modifying the parent molecule's steric and electronic properties. This modification is a common strategy in drug design and the development of functional materials. This compound (also known as cumidine) serves as a valuable starting material, and its N-alkylated derivatives are precursors to a variety of bioactive compounds and specialized polymers.

The protocols detailed below offer distinct advantages. Catalytic N-alkylation with alcohols is an atom-economical and environmentally benign approach, with water as the primary byproduct.[1][2][3] Reductive amination provides a versatile and widely applicable one-pot method for the synthesis of secondary amines from readily available aldehydes and ketones.[4][5][6][7]

Method 1: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This protocol describes the N-alkylation of this compound with an alcohol, exemplified by benzyl alcohol, using a transition metal catalyst. The reaction proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[1] This process involves the temporary abstraction of hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. The abstracted hydrogen is then used to reduce the imine to the final secondary amine product.

Experimental Protocol: Nickel-Catalyzed N-Benzylation

This procedure is adapted from studies on the N-alkylation of substituted anilines using heterogeneous nickel catalysts.[1][8]

Materials:

  • This compound

  • Benzyl alcohol

  • Nickel-based catalyst (e.g., Ni/θ-Al2O3)[1]

  • Toluene (anhydrous)

  • tert-Butanol

  • Potassium tert-butoxide (t-BuOK) (if a base is required for the chosen catalyst)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nickel catalyst (e.g., 1-5 mol%).

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add benzyl alcohol (1.2 mmol).

  • If required by the specific catalyst system, add a base such as potassium tert-butoxide (1.2 mmol).

  • Heat the reaction mixture to 110-140 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC. The reaction time can vary from 6 to 24 hours depending on the catalyst and substrates.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Wash the catalyst with a small amount of toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-4-isopropylaniline.

Data Presentation: Catalytic N-Alkylation of Substituted Anilines

The following table summarizes results for the N-alkylation of various substituted anilines with benzyl alcohol using different catalytic systems, demonstrating the general applicability of this method.

EntryAniline SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineCoNx@NCToluene1401895[9]
24-MethylanilineNHC–Ir(III)Neat1202472[2][3]
32-MethylanilineNHC–Ir(III)Neat1202465[2][3]
44-MethoxyanilineNHC–Ir(III)Neat1202486[3]
5AnilineNi/θ-Al2O3o-xylenereflux398[1]

Visualizations

borrowing_hydrogen cluster_catalyst Catalytic Cycle cluster_reaction Reaction Pathway catalyst Metal Catalyst (e.g., Ni, Ru) metal_hydride Metal-Hydride Species catalyst->metal_hydride H₂ Borrowing metal_hydride->catalyst H₂ Return imine R¹-CH=N-R² (Imine) alcohol R¹-CH₂OH (Alcohol) aldehyde R¹-CHO (Aldehyde) alcohol->aldehyde Oxidation aldehyde->imine + Amine water H₂O aldehyde->water amine R²-NH₂ (this compound) amine->imine amine->water product R¹-CH₂-NH-R² (N-Alkylated Amine) imine->product Reduction

Borrowing Hydrogen Catalytic Cycle

Method 2: Reductive Amination

This one-pot protocol involves the reaction of this compound with a carbonyl compound (e.g., an aldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[5][6] This method is highly versatile and avoids the need for high temperatures and pressures often associated with catalytic hydrogenation.

Experimental Protocol: Reductive Amination with Benzaldehyde

This procedure is a general method adapted from established protocols for the reductive amination of anilines.[7][10]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM) (anhydrous)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous methanol or DCM (10 mL).

  • Optionally, add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Monitor the formation of the imine by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • If using methanol, remove the solvent under reduced pressure. If using DCM, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-benzyl-4-isopropylaniline.

Data Presentation: Reductive Amination of Anilines with Aldehydes

The following table presents data for the reductive amination of various anilines with aldehydes, showcasing the efficiency of this method.

EntryAniline SubstrateAldehydeReducing SystemSolventTimeYield (%)Reference
1AnilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF20 min91
2AnilineBenzaldehydeNaBH₄Glycerol40 min97[7]
34-ChloroanilineBenzaldehydeNaBH₄Glycerol25 min95[7]
44-MethoxyanilineBenzaldehydeNaBH₄THF20-40 min-[10]
5AnilineCinnamaldehydeNaBH₄ / DOWEX®50WX8THF20 min91

Visualizations

reductive_amination_workflow start Start reactants This compound + Benzaldehyde in Solvent start->reactants imine_formation Imine Formation (Room Temperature, 30-60 min) reactants->imine_formation reduction Reduction with NaBH₄ (0°C to Room Temp, 1-3 h) imine_formation->reduction workup Aqueous Work-up (Quenching, Extraction, Drying) reduction->workup purification Purification (Column Chromatography) workup->purification product N-Benzyl-4-isopropylaniline purification->product

Reductive Amination Experimental Workflow

Conclusion

The N-alkylation of this compound can be effectively achieved through both catalytic alkylation with alcohols and reductive amination. The choice of method will depend on the desired scale, available reagents and equipment, and green chemistry considerations. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. It is recommended to consult the cited literature for further details and optimization of reaction conditions for specific substrates and catalysts.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinoline and benzimidazole derivatives starting from 4-isopropylaniline. The methodologies described are based on established named reactions and provide a foundation for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds due to the reactive amino group and the potential for electrophilic substitution on the benzene ring. This document focuses on its application in the synthesis of two important classes of heterocycles: quinolines and benzimidazoles. Quinolines are present in a wide range of biologically active compounds, including antimalarial and anticancer agents. Benzimidazoles are also a prominent scaffold in medicinal chemistry, with applications as anthelmintics, proton pump inhibitors, and antihistamines.

Synthesis of Quinolines from this compound

Quinolines can be synthesized from this compound using several classic methods, including the Skraup and Combes syntheses.

Skraup Synthesis of 6-Isopropylquinoline

The Skraup synthesis is a well-established method for the synthesis of quinolines by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid. In this protocol, this compound is used to produce 6-isopropylquinoline.

Reaction Scheme:

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid to 135 g (1.0 mol) of this compound and 24 g of ferrous sulfate heptahydrate.

  • Addition of Glycerol: Heat the mixture to 100°C and then add 280 g (3.0 mol) of glycerol through the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 120°C.

  • Addition of Oxidizing Agent: After the addition of glycerol is complete, slowly add 100 g (0.8 mol) of nitrobenzene (or another suitable oxidizing agent) dropwise, maintaining the temperature between 130-140°C. The reaction is exothermic and may require external cooling to control.

  • Reaction Completion: After the addition is complete, heat the mixture at 150-160°C for 3 hours.

  • Work-up: Cool the reaction mixture to below 100°C and cautiously pour it into 2 liters of water. Steam distill the mixture to remove any unreacted nitrobenzene.

  • Isolation of Product: Make the residue strongly alkaline with a concentrated sodium hydroxide solution. The 6-isopropylquinoline will separate as an oil. Steam distill the mixture again to isolate the crude product.

  • Purification: Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate. The crude 6-isopropylquinoline can be purified by vacuum distillation.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)
6-IsopropylquinolineC₁₂H₁₃N171.24271.5 ± 9.070-80

Spectral Data for 6-Isopropylquinoline:

  • ¹H NMR: Key peaks include signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and aromatic protons of the quinoline ring system.

  • IR (cm⁻¹): Characteristic peaks for C=N stretching and aromatic C-H bending.

Combes Synthesis of 6-Isopropyl-2,4-dimethylquinoline

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline. Here, this compound reacts with acetylacetone.

Reaction Scheme:

Experimental Protocol:

  • Formation of the Enamine Intermediate: In a 250 mL round-bottom flask, mix 13.5 g (0.1 mol) of this compound with 10.0 g (0.1 mol) of acetylacetone. Heat the mixture gently on a water bath for 15 minutes.

  • Cyclization: Cool the mixture and slowly add 50 mL of concentrated sulfuric acid with stirring.

  • Reaction Completion: Heat the reaction mixture on a water bath at 80-90°C for 1 hour.

  • Work-up: Cool the reaction mixture and pour it onto 200 g of crushed ice.

  • Isolation of Product: Neutralize the solution with a concentrated ammonium hydroxide solution until the product precipitates.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 6-isopropyl-2,4-dimethylquinoline.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
6-Isopropyl-2,4-dimethylquinolineC₁₄H₁₇N199.30Not readily availableModerate to good

Synthesis of Benzimidazoles from this compound

The synthesis of benzimidazoles from this compound is a two-stage process. First, this compound is converted to 4-isopropyl-1,2-phenylenediamine. This intermediate is then cyclized with a suitable one-carbon synthon (e.g., formic acid or an aldehyde) to form the benzimidazole ring.

Synthesis of 4-Isopropyl-1,2-phenylenediamine

This synthesis involves a three-step sequence: protection of the amino group, nitration, and reduction.

Workflow Diagram:

G A This compound B N-(4-isopropylphenyl)acetamide A->B Acetic Anhydride C 4-Isopropyl-2-nitro-N-acetyl-aniline B->C HNO3 / H2SO4 D 4-Isopropyl-2-nitroaniline C->D Acidic or Basic Hydrolysis E 4-Isopropyl-1,2-phenylenediamine D->E Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic workflow for 4-isopropyl-1,2-phenylenediamine.

Experimental Protocol:

Step 1: Acetylation of this compound

  • In a 500 mL flask, dissolve 13.5 g (0.1 mol) of this compound in 50 mL of glacial acetic acid.

  • Slowly add 12.3 g (0.12 mol) of acetic anhydride with stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Pour the hot mixture into 400 mL of cold water with vigorous stirring.

  • Filter the precipitated N-(4-isopropylphenyl)acetamide, wash with water, and dry.

Step 2: Nitration of N-(4-isopropylphenyl)acetamide [1]

  • In a 250 mL beaker, dissolve 17.7 g (0.1 mol) of N-(4-isopropylphenyl)acetamide in 30 mL of glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a nitrating mixture (10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid), keeping the temperature below 10°C.

  • After the addition is complete, let the mixture stand at room temperature for 1 hour.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Filter the precipitated 4-isopropyl-2-nitro-N-acetyl-aniline, wash with cold water, and dry.

Step 3: Hydrolysis of 4-Isopropyl-2-nitro-N-acetyl-aniline [1]

  • In a 500 mL flask, suspend the crude 4-isopropyl-2-nitro-N-acetyl-aniline in 100 mL of 10% aqueous sodium hydroxide.

  • Heat the mixture under reflux until a clear solution is obtained (approximately 1-2 hours).

  • Cool the solution, and the 4-isopropyl-2-nitroaniline will precipitate. Filter, wash with water, and dry.

Step 4: Reduction of 4-Isopropyl-2-nitroaniline

  • In a 1-liter round-bottom flask, suspend 18.0 g (0.1 mol) of 4-isopropyl-2-nitroaniline in 200 mL of concentrated hydrochloric acid.

  • Add 56.5 g (0.25 mol) of tin(II) chloride dihydrate in portions with stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, heat the mixture on a steam bath for 1 hour.

  • Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Dry the combined ether extracts over anhydrous potassium carbonate, filter, and evaporate the solvent to obtain 4-isopropyl-1,2-phenylenediamine as an oil, which may solidify on standing.

Synthesis of 6-Isopropyl-1H-benzo[d]imidazole

This protocol uses formic acid to cyclize the diamine intermediate.

Reaction Scheme:

Experimental Protocol:

  • In a 250 mL round-bottom flask, place 15.0 g (0.1 mol) of 4-isopropyl-1,2-phenylenediamine and 25 mL of 90% formic acid.

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution until the product precipitates.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a 10% aqueous ethanol solution to obtain pure 6-isopropyl-1H-benzo[d]imidazole.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
6-Isopropyl-1H-benzo[d]imidazoleC₁₀H₁₂N₂160.22Not readily availableGood
Synthesis of 2-Substituted-6-isopropyl-1H-benzo[d]imidazoles

This protocol uses an aldehyde as the one-carbon synthon, allowing for the introduction of a substituent at the 2-position of the benzimidazole ring.

Reaction Scheme:

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 4-isopropyl-1,2-phenylenediamine and the desired aldehyde (10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the volume of the solvent under reduced pressure.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general synthetic pathways described in these application notes.

SynthesisPathways cluster_quinoline Quinoline Synthesis cluster_benzimidazole Benzimidazole Synthesis A This compound Q1 6-Isopropylquinoline A->Q1 Skraup Synthesis (Glycerol, H2SO4, Oxidant) Q2 6-Isopropyl-2,4-dimethylquinoline A->Q2 Combes Synthesis (Acetylacetone, H2SO4) B This compound D 4-Isopropyl-1,2-phenylenediamine B->D Multi-step (Protection, Nitration, Reduction) B1 6-Isopropyl-1H-benzo[d]imidazole D->B1 Cyclization (Formic Acid) B2 2-Substituted-6-isopropyl- 1H-benzo[d]imidazole D->B2 Cyclization (Aldehyde, Acid catalyst)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity 4-isopropylaniline from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is dark brown. What causes this discoloration and how can I fix it?

A1: The dark coloration, typically ranging from yellow to reddish-brown, is most often due to the oxidation of the aniline's amino group upon exposure to air and light.[1][2] Anilines are notoriously sensitive and can form highly colored impurities and polymeric by-products over time or during reaction workups.[2][3]

To obtain a colorless product, you can:

  • Treat with Activated Carbon: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon to adsorb the colored impurities. Filter the solution before proceeding with further purification.[1][2]

  • Wash with Sodium Bisulfite: An initial wash of the crude product with a dilute aqueous solution of sodium bisulfite can help remove some oxidation products.[1]

  • Distill Under Vacuum: Vacuum distillation is highly effective at separating the volatile this compound from non-volatile, colored polymeric impurities.[1]

Q2: I'm using silica gel column chromatography to purify this compound, but I'm observing significant peak tailing. Why is this happening?

A2: Peak tailing is a common issue when purifying basic compounds like anilines on standard silica gel.[4] The free silanol groups (Si-OH) on the surface of silica are acidic and interact strongly with the basic amino group of this compound. This strong interaction leads to slow, uneven elution and results in broad, tailing peaks.[4]

Q3: How can I prevent peak tailing on a silica gel column?

A3: To minimize tailing, you need to neutralize the acidic sites on the silica gel. This is typically achieved by adding a basic modifier to your mobile phase (eluent).[4][5] The most common and effective solution is to add 0.5-2% triethylamine (TEA) to the solvent system.[4][6] This simple addition will lead to much sharper, more symmetrical peaks and improved separation.

Q4: Are there alternative stationary phases for purifying this compound if tailing persists?

A4: Yes. If adding a basic modifier is not sufficient or if your compound is particularly sensitive, you can use alternative, less acidic stationary phases. Good options include:

  • Neutral Alumina: This is less acidic than silica gel and is a good general alternative for basic compounds.[4][5]

  • Amine-Functionalized Silica: This stationary phase has a basic surface, which is ideal for purifying amines and often eliminates the need for basic additives in the mobile phase.[7]

Q5: Can I purify this compound by recrystallization?

A5: this compound is a liquid at room temperature (melting point: -63°C), so it cannot be purified by direct recrystallization.[8][9] However, for very high purity applications, an indirect method can be used:

  • React the crude this compound with an appropriate reagent to form a stable, solid derivative (e.g., an acetanilide or an oxalate salt).[3][10]

  • Purify this solid derivative by recrystallization from a suitable solvent.[11][12]

  • Regenerate the pure, free this compound from the recrystallized derivative through a chemical reaction (e.g., hydrolysis of the acetanilide).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation During Column Chromatography 1. Inappropriate solvent system. 2. Strong interaction with silica gel (tailing). 3. Column was overloaded.1. Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[1][5] 2. Add 0.5-2% triethylamine to your eluent to prevent tailing.[4] 3. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Product Discoloration During Purification 1. Oxidation due to prolonged heating or air exposure. 2. Acid-catalyzed degradation on silica gel.1. Minimize heating time during distillation. Use a vacuum to lower the boiling point. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1][3] 2. Deactivate the silica gel with triethylamine.[4] Consider a faster purification method like flash chromatography.
Low Yield After Distillation 1. Incomplete transfer of the viscous crude product. 2. Distillation temperature was too high, causing decomposition. 3. Inefficient condensation of the product.1. Dissolve the crude residue in a small amount of a volatile solvent to aid transfer to the distillation flask, then carefully evaporate the solvent before distilling. 2. Use a high vacuum to lower the boiling point and prevent thermal degradation. 3. Ensure a steady flow of cold water through the condenser.
Co-elution with an Impurity 1. Impurity has a very similar polarity. 2. The chosen stationary phase is not providing enough selectivity.1. Try a different solvent system, perhaps with different solvent classes (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Switch to a different stationary phase like alumina or a bonded phase (e.g., cyano or amine) which can offer different selectivity.[5][7]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 99-88-7[8][13]
Molecular Formula C₉H₁₃N[8]
Molecular Weight 135.21 g/mol [14]
Appearance Colorless to pale brown liquid[9][14][15]
Boiling Point 226-228 °C (at 745-760 mmHg)[8][13]
Melting Point -63 °C[8][9]
Density 0.989 g/mL (at 25 °C)[13]
Refractive Index (n20/D) 1.543[13]
Solubility Insoluble in water[8][9][13]
pKa 5.01 (Predicted)[9][14]
Common Purification Methodologies: A Comparison
Method Typical Purity Advantages Disadvantages
Vacuum Distillation >99%Excellent for removing non-volatile and polymeric impurities. Scalable.Not effective for separating isomers with close boiling points. Requires vacuum setup.
Column Chromatography >98%Can separate isomers and impurities with different polarities.Can be slow and requires significant solvent. Tailing can be an issue without modification.[4]
Acid-Base Extraction VariableGood for removing neutral or acidic impurities.Does not remove other basic impurities (e.g., isomers). Requires solvent extraction and drying steps.[6]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities, such as polymerization products or salts.

  • Drying: Place the crude this compound in a round-bottom flask. Add a few pellets of potassium hydroxide (KOH) and stir for 30-60 minutes to remove residual water.[1][3]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a short path distillation head for efficiency. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Distillation: Heat the flask gently using a heating mantle. Once the apparatus is under a stable vacuum, slowly increase the temperature until the product begins to distill.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Pure this compound should be a colorless liquid.[1] The boiling point will depend on the vacuum pressure.

  • Storage: Transfer the purified liquid to a clean, dry, amber vial. Purge with an inert gas like nitrogen or argon before sealing to prevent oxidation.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities, including isomers.

  • Solvent System Selection: Using TLC, identify an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine (TEA) to the chosen solvent system to prevent tailing. The ideal system should give the this compound an Rf value of approximately 0.3.[4][5]

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packed using your chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for better resolution, perform "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the solvent system, applying gentle pressure. Collect fractions continuously.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude this compound issue What is the primary issue? start->issue discoloration Product is Discolored (Yellow/Brown) issue->discoloration Color poor_separation Poor Separation (Chromatography) issue->poor_separation Purity method_choice Choosing Purification Method issue->method_choice Strategy decolorize Decolorize with Activated Carbon discoloration->decolorize tailing Are peaks tailing? poor_separation->tailing impurities What are the likely impurities? method_choice->impurities distill Purify via Vacuum Distillation decolorize->distill end_node Pure this compound distill->end_node add_tea Add 0.5-2% TEA to Eluent tailing->add_tea Yes optimize_solvent Re-optimize Solvent System with TLC tailing->optimize_solvent No add_tea->optimize_solvent add_tea->end_node Resolved change_stationary Use Neutral Alumina or Amine-Functionalized Silica change_stationary->end_node optimize_solvent->change_stationary Still poor optimize_solvent->end_node Resolved non_volatile Non-volatile / Polymers impurities->non_volatile isomers Isomers / Similar Polarity impurities->isomers acidic_neutral Acidic / Neutral impurities->acidic_neutral use_distillation Use Vacuum Distillation non_volatile->use_distillation use_chromatography Use Flash Chromatography isomers->use_chromatography use_extraction Use Acid-Base Extraction acidic_neutral->use_extraction use_distillation->end_node use_chromatography->end_node use_extraction->end_node

Caption: A troubleshooting guide for purifying this compound.

ExperimentalWorkflow cluster_pre_purification Pre-Purification / Workup cluster_purification Primary Purification cluster_post_purification Analysis and Storage crude Crude Reaction Mixture extraction Aqueous Workup (e.g., Acid-Base Extraction) crude->extraction drying Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal choice Select Method solvent_removal->choice distillation Vacuum Distillation choice->distillation Non-volatile impurities chromatography Flash Column Chromatography choice->chromatography Polar impurities / Isomers purity_check Assess Purity (GC, NMR) distillation->purity_check chromatography->purity_check storage Store Under Inert Atmosphere (Nitrogen/Argon) purity_check->storage

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Optimizing 4-Isopropylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-isopropylaniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic methodology.

Route 1: Friedel-Crafts Alkylation of Aniline

The direct alkylation of aniline with an isopropylating agent (e.g., isopropanol or 2-halopropane) in the presence of a Lewis or Brønsted acid catalyst is a common approach. However, it is prone to several side reactions.

Q1: My reaction yield is very low, and I'm recovering mostly unreacted aniline. What are the likely causes and how can I improve the conversion?

A1: Low conversion in Friedel-Crafts alkylation of aniline is a frequent problem. Several factors could be at play:

  • Catalyst Inactivation: Aniline, being a Lewis base, can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction.[1][2][3][4][5]

    • Troubleshooting:

      • Protect the Amine Group: Convert the aniline to an acetanilide before alkylation. The amide is less basic and directs para-substitution. The protecting group can be removed by hydrolysis after the alkylation step.[1]

      • Use a Brønsted Acid Catalyst: Consider solid acid catalysts like zeolites or molecular sieves, which can be less susceptible to deactivation by aniline.[6]

      • Increase Catalyst Loading: While not always optimal, a higher molar ratio of the catalyst to aniline might be necessary, though this can increase cost and waste.

  • Insufficient Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.[7]

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be aware that excessively high temperatures can lead to side reactions.[8]

  • Poor Quality Reagents: The purity of your aniline, isopropylating agent, and catalyst is crucial.

    • Troubleshooting:

      • Ensure all reagents are pure and anhydrous. Water can deactivate the catalyst and inhibit the reaction.[9]

Q2: I'm observing the formation of multiple products, leading to a complex mixture and difficult purification. What are these side products and how can I minimize them?

A2: The formation of isomeric and poly-alkylated byproducts is a significant challenge.

  • Isomer Formation (ortho- and meta-isopropylaniline): While the amino group is an ortho-, para-director, some ortho- and meta-isomers can form, especially at higher temperatures.

    • Troubleshooting:

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve para-selectivity.[10]

      • Choice of Catalyst: Certain catalysts, like specific zeolites, can offer shape selectivity, favoring the formation of the para-isomer.[8]

  • Polyalkylation (Di- and Tri-isopropylaniline): The product, this compound, is more nucleophilic than aniline itself and can react further with the isopropylating agent.[3]

    • Troubleshooting:

      • Adjust Stoichiometry: Use a large excess of aniline relative to the isopropylating agent to increase the probability of the alkylating agent reacting with the starting material rather than the product.[3]

      • Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed, before significant polyalkylation occurs.

  • N-Alkylation: Direct alkylation on the nitrogen atom can compete with the desired C-alkylation on the aromatic ring.

    • Troubleshooting:

      • Amine Protection: As mentioned before, protecting the amino group as an amide will prevent N-alkylation.

Route 2: Reductive Amination of 4-Isopropylbenzaldehyde

This method involves the reaction of 4-isopropylbenzaldehyde with an amine source (like ammonia or a protected amine) followed by reduction of the resulting imine.

Q1: The conversion of my starting aldehyde is low. How can I drive the reaction to completion?

A1: Low conversion in reductive amination often points to issues with the initial imine formation.

  • Inefficient Imine Formation: The condensation of the aldehyde and the amine to form an imine is an equilibrium process.[9]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can be beneficial.[9]

      • pH Control: The reaction pH is critical. Slightly acidic conditions (pH 4-5) are often optimal for imine formation.[9]

  • Suboptimal Temperature: The reaction may require heating to facilitate imine formation.

    • Troubleshooting: Monitor and adjust the reaction temperature to the optimal range for your specific protocol.[9]

  • Insufficient Reaction Time: Some reductive aminations can be slow.

    • Troubleshooting: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.[9]

Q2: I am getting a significant amount of 4-isopropylbenzyl alcohol as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a common side reaction due to the reduction of the starting aldehyde.

  • Choice of Reducing Agent: Some reducing agents can reduce both the imine and the aldehyde.

    • Troubleshooting:

      • Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often good choices for this purpose.[11]

Frequently Asked Questions (FAQs)

Q: What is the most common industrial synthesis route for this compound?

A: The most common industrial route is the nitration of cumene to form a mixture of nitrocumene isomers, followed by the separation of p-nitrocumene and its subsequent reduction to this compound.[12] While this method is cost-effective, it can result in isomeric impurities if the separation is not efficient.[12]

Q: How can I effectively purify this compound from the reaction mixture?

A: Purification strategies depend on the nature of the impurities.

  • Distillation: Vacuum distillation is a common method for purifying liquid anilines.[13]

  • Acid-Base Extraction: As an amine, this compound is basic. It can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[9][14]

  • Crystallization of Salts: Formation of a salt (e.g., with methanesulfonic acid) followed by recrystallization can be a highly effective method for achieving high purity. The free base can be regenerated after purification.[15]

  • Column Chromatography: For small-scale purifications, silica gel column chromatography can be used.[16]

Q: My final product is dark in color. Is this normal and how can I prevent it?

A: Anilines are prone to oxidation, which can lead to the formation of colored impurities.[17]

  • Prevention:

    • Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.

    • Store the purified product under an inert atmosphere and protected from light.[17]

  • Purification: Distillation or chromatography can often remove these colored impurities.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Aniline Alkylation

Alkylating AgentCatalystTemperature (°C)Aniline:Alkylating Agent Molar RatioYield (%)Selectivity (para)Reference
IsopropanolHWC-3 Molecular Sieve342-367->98 (total conversion)94%[6]
Isopropyl ChlorideAluminum Chloride-5 to 201:1.1876.2 (conversion)83%[10]
Acetone (Reductive Alkylation)Copper Chromite / H₂140-93~100% (N-alkylation)[18]

Note: The data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Alkylation of m-Toluidine with Isopropanol (Adapted for Aniline)

This protocol is adapted from a patent for the synthesis of 3-methyl-4-isopropylaniline and provides a general framework for the alkylation of anilines.[13]

Materials:

  • Aniline

  • Sulfuric acid (85 wt%)

  • Isopropanol

  • Solid acid catalyst (e.g., zirconia with sulfuric acid)

  • Aqueous sodium hydroxide

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a four-necked flask, slowly add aniline (1.0 eq) to a stirred and cooled (0-10 °C) solution of 85% sulfuric acid. Maintain the temperature below 10 °C during the addition. Stir for an additional 30 minutes. This is Component 1.

  • In a separate container, have isopropanol (e.g., 2.0 eq) ready as Component 2.

  • Simultaneously pump Component 1 and Component 2 into a T-shaped jet mixer at a controlled flow rate (e.g., 9:1 weight ratio) to ensure rapid mixing at a controlled temperature (e.g., 25 °C).

  • Pass the resulting mixture through a heated (e.g., 70-75 °C) reaction tube packed with a solid acid catalyst.

  • Collect the reaction mixture and cool it to 10-30 °C.

  • Neutralize the reaction mixture by adding an aqueous solution of sodium hydroxide until the pH is between 7 and 10.

  • Filter the mixture to remove any solids.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

experimental_workflow General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Aniline + Isopropylating Agent reaction Reaction under Controlled Temperature and Pressure reagents->reaction catalyst Catalyst (e.g., Zeolite, AlCl3) catalyst->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture neutralization Neutralization / Quenching crude_mixture->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Drying of Organic Layer extraction->drying crude_product Crude Product drying->crude_product distillation Vacuum Distillation crude_product->distillation For large scale chromatography Column Chromatography crude_product->chromatography For small scale pure_product Pure this compound distillation->pure_product chromatography->pure_product gcms GC-MS pure_product->gcms nmr NMR Spectroscopy pure_product->nmr

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in Friedel-Crafts Alkylation of Aniline start Low Yield of this compound check_conversion Check conversion of aniline (TLC, GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolation check_conversion->high_conversion No catalyst_issue Potential Catalyst Deactivation? low_conversion->catalyst_issue side_products Significant Side Products (Isomers, Polyalkylation)? high_conversion->side_products protect_amine Protect Amine Group (e.g., as acetanilide) catalyst_issue->protect_amine Yes change_catalyst Use Solid Acid Catalyst (e.g., Zeolite) catalyst_issue->change_catalyst Yes temp_issue Suboptimal Temperature? catalyst_issue->temp_issue No optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp Yes reagent_issue Reagent Purity Issue? temp_issue->reagent_issue No purify_reagents Purify/Dry Reagents and Solvents reagent_issue->purify_reagents Yes optimize_stoichiometry Use Excess Aniline side_products->optimize_stoichiometry Yes optimize_conditions Lower Temperature, Control Reaction Time side_products->optimize_conditions Yes workup_loss Product Loss During Work-up/Purification? side_products->workup_loss No optimize_workup Optimize Extraction pH and Purification Method workup_loss->optimize_workup Yes

Caption: Decision tree for troubleshooting low yield in Friedel-Crafts alkylation of aniline.

References

Technical Support Center: 4-Isopropylaniline Stabilization and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization and long-term storage of 4-Isopropylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the stability and storage of this compound.

Problem Possible Cause(s) Recommended Action(s)
Discoloration (Yellow to Brown/Red) Exposure to air and/or light, leading to oxidation.1. Verify the purity of the material using a suitable analytical method (e.g., GC-MS or HPLC). 2. If the discoloration is minor and purity is acceptable for the intended application, proceed with caution. 3. For high-purity requirements, consider purification by distillation under reduced pressure. 4. Review and improve storage and handling procedures to prevent further degradation.[1][2]
Inconsistent Experimental Results Degradation of this compound, leading to the presence of impurities that may interfere with reactions.1. Assess the purity of the this compound using a stability-indicating analytical method. 2. Compare the results with a fresh, high-purity standard. 3. Consider potential interference from degradation products such as nitroso or nitro compounds.
Precipitate Formation Polymerization or formation of insoluble degradation products.1. Do not use the material. 2. Dispose of the material according to safety guidelines. 3. Investigate storage conditions for deviations from recommendations (e.g., temperature fluctuations, prolonged storage).

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3] It is a light-sensitive and air-sensitive liquid.[1] The recommended storage temperature is typically at room temperature, although refrigeration (<15°C) in a tightly sealed container is also advised.[1]

2. What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other anilines, is oxidation. Exposure to oxygen, light, and heat can initiate oxidation, leading to the formation of various colored impurities. The amino group (-NH2) is particularly susceptible to oxidation.

3. What are the typical degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known chemistry of anilines, likely degradation products include:

  • Nitroso-4-isopropylaniline

  • Nitro-4-isopropylaniline

  • Azoxy-4,4'-diisopropylaniline

  • Polymerization products

4. How can I visually assess the quality of my this compound?

Fresh, high-purity this compound is a colorless to light brown or pale yellow liquid.[1][4] A significant darkening of the color to brown or red-brown suggests degradation.[1] However, visual inspection alone is not sufficient to determine purity, and analytical testing is recommended.

5. Are there any known stabilizers for this compound?

While the use of antioxidants is a common strategy to prevent the degradation of many organic compounds, specific recommendations for stabilizers for pure this compound are not widely published. The most effective stabilization method is strict adherence to proper storage and handling conditions, particularly the exclusion of air and light. For some applications involving gasoline, where aniline derivatives may be present, antioxidants like phenylenediamines are used to prevent gum formation.[5]

6. What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Experimental Protocols

Detailed methodologies for key experiments related to the stability and analysis of this compound are provided below.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential volatile impurities and degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Helium (carrier gas)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column for amine analysis (e.g., a mid-polarity column).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • MS Transfer Line Temperature: 280 °C

    • Mass Scan Range: 40-450 amu.

  • Analysis: Inject the prepared sample into the GC-MS system. The percentage purity can be estimated from the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the active substance in the presence of its impurities.

Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions to generate degradation products.

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 8 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 8 hours.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid or liquid compound at 80°C for 48 hours.

  • Photodegradation: Expose the compound to UV light (e.g., 254 nm) for 24 hours.

HPLC Method Development:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine.

  • Detection: Monitor the elution profile at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is useful for this).

  • Optimization: Inject the stressed samples and optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the main peak from all degradation product peaks.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[2][7][8]

Protocol 3: 1H NMR for Structural Confirmation

Objective: To confirm the structure of this compound and identify potential degradation products by analyzing their proton NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Internal standard for quantitative NMR (qNMR), if desired.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Analysis:

    • The expected chemical shifts (δ) for the protons of this compound in CDCl3 are approximately:

      • ~1.19 ppm (doublet, 6H): -CH(CH 3)2

      • ~2.78 ppm (septet, 1H): -CH (CH3)2

      • ~3.41 ppm (broad singlet, 2H): -NH 2

      • ~6.57 ppm (doublet, 2H): Aromatic protons ortho to -NH2

      • ~7.00 ppm (doublet, 2H): Aromatic protons meta to -NH2[9]

    • The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products. For example, oxidation of the isopropyl group or modification of the aromatic ring would lead to characteristic changes in the spectrum.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative stability data for this compound under various storage conditions. To generate such data, a long-term stability study should be conducted. The following table is a template for presenting such data.

Table 1: Template for Long-Term Stability Data of this compound

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance
25°C / 60% RH (Ambient)0
3
6
12
24
40°C / 75% RH (Accelerated)0
1
3
6
Refrigerated (2-8°C)0
6
12
24
36

Visualizations

Below are diagrams illustrating key workflows and pathways related to the handling and degradation of this compound.

G Workflow for Handling and Storage of this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_qc Quality Control Receipt Receive this compound Inspect Inspect Container Seal and Appearance Receipt->Inspect Store Store in Cool, Dry, Dark, Ventilated Area Inspect->Store If OK Inert Store Under Inert Atmosphere (N2 or Ar) Store->Inert Dispense Dispense in Fume Hood Inert->Dispense Purge Purge Headspace with Inert Gas Before Resealing Dispense->Purge Test Perform Purity Test (e.g., GC-MS) Purge->Test Record Record Observations Test->Record G Potential Degradation Pathway of this compound cluster_stress Stress Factors cluster_products Degradation Products IPA This compound Nitroso Nitroso-4-isopropylaniline IPA->Nitroso Oxidation Polymer Polymerization Products IPA->Polymer Polymerization Light Light Air Air (Oxygen) Heat Heat Nitro Nitro-4-isopropylaniline Nitroso->Nitro Further Oxidation Azoxy Azoxy-4,4'-diisopropylaniline Nitroso->Azoxy Condensation

References

Common side reactions in the synthesis of 4-Isopropylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-isopropylaniline and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound via Friedel-Crafts Alkylation

Q1: Why is my Friedel-Crafts alkylation of aniline with an isopropyl halide failing or giving very low yields?

A1: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The primary issue is the reaction between the basic amino group (-NH₂) of aniline and the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction forms a complex that deactivates the catalyst and adds a positive charge to the nitrogen atom. This positively charged group strongly deactivates the aromatic ring, hindering the desired electrophilic substitution.

Troubleshooting:

  • Protect the Amine Group: The most effective solution is to protect the amino group as an acetamide (-NHCOCH₃) before the Friedel-Crafts reaction. The acetamido group is still an activating ortho, para-director but is significantly less basic, allowing the alkylation to proceed. The protecting group can be easily removed by acid or base hydrolysis after the alkylation step.

Q2: I'm observing multiple isopropyl groups being added to my aniline derivative (polyalkylation). How can I prevent this?

A2: Polyalkylation occurs because the product of the first alkylation (isopropylaniline) is more reactive than the starting material (aniline or its protected form). The isopropyl group is an activating group, making the ring more susceptible to further electrophilic attack.

Troubleshooting:

  • Control Stoichiometry: Use a molar excess of the aniline derivative relative to the alkylating agent and the Lewis acid.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and stop it as soon as the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help to reduce the rate of the second alkylation.

  • Use a Milder Catalyst: In some cases, using a less active Lewis acid can provide better selectivity for mono-alkylation.

Q3: My main product is not this compound; I'm getting significant amounts of 2-isopropylaniline and/or 3-isopropylaniline. What determines this isomer distribution?

A3: The formation of ortho (2-) and meta (3-) isomers is a common side reaction. The acetamido protecting group is an ortho, para-director, so the formation of the ortho-isomer is expected. The meta-isomer is less common but can be formed under certain conditions.

Troubleshooting:

  • Steric Hindrance: The bulky isopropyl group will preferentially add to the less sterically hindered para-position over the ortho-position.

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the product. Running the reaction at lower temperatures can improve the selectivity for the para-isomer.

  • Catalyst Choice: The choice of Lewis acid and solvent can influence the isomer ratio. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) may be necessary to optimize the regioselectivity.

Derivatization of this compound: N-Alkylation

Q4: I am trying to perform N-alkylation on this compound, but I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a frequent issue because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Troubleshooting:

  • Control Stoichiometry: Use an excess of this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

  • Alternative Methods: Consider "borrowing hydrogen" or reductive amination methods, which can offer higher selectivity for mono-alkylation. The "borrowing hydrogen" strategy uses alcohols as alkylating agents with a transition metal catalyst, producing water as the only byproduct.

Q5: My N-alkylation reaction is very slow or is not going to completion. What could be the issue?

A5: Several factors can lead to a sluggish reaction.

Troubleshooting:

  • Leaving Group: Ensure you are using an alkylating agent with a good leaving group (e.g., iodide > bromide > chloride).

  • Steric Hindrance: If either the this compound or the alkylating agent is sterically hindered, the reaction rate will be slower. More forcing conditions (higher temperature, longer reaction time) may be necessary.

  • Base: A suitable base is required to neutralize the acid formed during the reaction. Ensure you are using an appropriate base (e.g., K₂CO₃, NaHCO₃) in sufficient quantity.

Derivatization of this compound: Buchwald-Hartwig Amination

Q6: In my Buchwald-Hartwig coupling of this compound with an aryl halide, I am observing dehalogenation of my aryl halide starting material. What causes this and how can I minimize it?

A6: Dehalogenation is a known side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, including β-hydride elimination from the palladium-amido intermediate.

Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress side reactions and promote the desired C-N bond formation.

  • Base Selection: The strength and nature of the base can influence the extent of side reactions. Weaker bases may be beneficial in some cases.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.

Quantitative Data Summary

The following tables summarize typical yields and byproduct distribution for the synthesis and derivatization of this compound. Note that exact values can vary significantly based on specific reaction conditions.

Table 1: Isomer Distribution in the Friedel-Crafts Isopropylation of Acetanilide

ProductTypical DistributionFactors Influencing Distribution
This compoundMajor ProductLess steric hindrance at the para position.
2-IsopropylanilineMinor ProductSteric hindrance from the acetamido group.
Di-isopropylanilinesTrace to MinorCan be minimized by controlling stoichiometry.

Table 2: Common Side Products in the N-Alkylation of this compound

Side ProductTypical AmountMitigation Strategy
N,N-Dialkylated this compoundMinor to SignificantUse an excess of this compound; slow addition of alkylating agent.
Elimination Products (Alkenes)Trace to MinorOccurs with secondary/tertiary alkyl halides; use primary alkyl halides if possible.

Table 3: Potential Byproducts in the Buchwald-Hartwig Amination of this compound

ByproductTypical AmountMitigation Strategy
Dehalogenated AreneTrace to SignificantOptimize ligand, base, and temperature.
Bis-arylated AmineTraceCan occur if the product amine is more reactive; control stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Acetanilide

This is a three-step process involving protection, alkylation, and deprotection.

Step 1: Acetylation of Aniline (Protection)

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride while stirring and cooling the mixture in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Alkylation of Acetanilide

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in an inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Cool the suspension in an ice bath.

  • Add a solution of acetanilide in the same solvent to the flask.

  • Slowly add isopropyl bromide (or another suitable isopropylating agent) via the dropping funnel.

  • After the addition, allow the reaction to stir at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Step 3: Hydrolysis of 4-Isopropylacetanilide (Deprotection)

  • Reflux the crude 4-isopropylacetanilide from the previous step with an aqueous solution of sulfuric acid or sodium hydroxide.

  • Monitor the reaction by TLC until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used).

  • Extract the this compound into an organic solvent (e.g., diethyl ether).

  • Wash the organic extract, dry it, and remove the solvent to yield the crude product.

  • Purify the this compound by vacuum distillation.

Protocol 2: N-Ethylation of this compound
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile.

  • Add ethyl iodide (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add dry, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acetanilide_in Acetanilide Isopropyl_Acetanilide 4-Isopropylacetanilide Acetanilide_in->Isopropyl_Acetanilide Isopropyl Halide, AlCl3 Isopropyl_Acetanilide_in 4-Isopropylacetanilide Isopropylaniline This compound Isopropyl_Acetanilide_in->Isopropylaniline Acid/Base Hydrolysis N_Alkylation_Troubleshooting Start N-Alkylation of this compound Issue Issue Encountered? Start->Issue Overalkylation Over-alkylation (Di-alkylation) Issue->Overalkylation Yes SlowReaction Slow or Incomplete Reaction Issue->SlowReaction No Solution1 Use excess this compound Slowly add alkylating agent Overalkylation->Solution1 Solution2 Check leaving group (I > Br > Cl) Increase temperature Ensure adequate base SlowReaction->Solution2 Buchwald_Hartwig_Decision_Tree Start Buchwald-Hartwig Amination Problem Side Reaction Observed? Start->Problem Dehalogenation Dehalogenation of Aryl Halide Problem->Dehalogenation Yes LowYield Low Yield of Coupled Product Problem->LowYield No OptimizeLigand Optimize Ligand (Bulky, Electron-Rich) Dehalogenation->OptimizeLigand OptimizeBase Optimize Base and Temperature Dehalogenation->OptimizeBase LowYield->OptimizeLigand CheckCatalyst Check Catalyst Loading and Purity LowYield->CheckCatalyst

Technical Support Center: 4-Isopropylaniline Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for chemical reactions involving 4-isopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a clear pale brown to red-brown liquid.[1][2] It is insoluble in water but soluble in organic solvents like alcohol and benzene.[1][3] It is also sensitive to light and should be stored accordingly.[4]

Q2: What are the primary safety precautions for handling this compound?

A2: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][6] Always handle it in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[5][7] Avoid contact with heat, sparks, and open flames.[4]

Q3: How should I store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong acids and oxidizing agents.[4][7] It should be protected from light and stored under an inert atmosphere.[1][7]

Q4: In what types of reactions is this compound commonly used?

A4: this compound is a versatile intermediate used in the synthesis of pharmaceuticals, dyes, and pesticides.[8][9][10] It is frequently used as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, and in electrophilic aromatic substitution reactions.[11][12]

Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during experiments.

Low or No Product Yield

Q5: My Buchwald-Hartwig amination reaction with this compound is giving a low yield. What are the common causes?

A5: Low yields in Buchwald-Hartwig aminations are often due to several factors:

  • Catalyst Deactivation: Impurities in starting materials or solvents can poison the palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.[13] Using palladium pre-catalysts can often provide more reliable results than generating the active Pd(0) species in-situ from Pd(II) sources.[13][14]

  • Incorrect Ligand/Base/Solvent Combination: The choice of ligand, base, and solvent is critical and highly interdependent.[13] For sterically hindered anilines like this compound, bulky electron-rich phosphine ligands are often required. Strong bases like NaOtBu are common, but if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[13]

  • Aryl Halide Reactivity: The reactivity order is typically I > Br > OTf > Cl. Aryl chlorides can be particularly challenging and may require specialized ligands and harsher conditions to undergo oxidative addition.[14]

Q6: I'm not seeing any product formation. What fundamental checks should I perform?

A6:

  • Confirm Starting Material Purity: Impurities, especially in this compound (which can oxidize over time), can inhibit the reaction. Consider purifying it by distillation if it appears discolored.

  • Ensure Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed.[14]

  • Check Reagent Stoichiometry: Verify the molar ratios of your reactants, catalyst, ligand, and base.

  • Reaction Temperature: Some coupling reactions require elevated temperatures to proceed. If running at room temperature, a gradual increase in heat may be necessary.

Side Reactions and Impurities

Q7: I'm observing significant hydrodehalogenation of my aryl halide instead of the desired amination product. How can I minimize this?

A7: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[13] This can be particularly prevalent with primary amines.[13] To suppress this:

  • Optimize the Ligand: The choice of ligand can significantly influence the relative rates of reductive elimination (forming the C-N bond) and competing side reactions. Screening different ligands is a key strategy.

  • Adjust the Base: The nature and strength of the base can impact the reaction pathway.

  • Lower Reaction Temperature: Sometimes, running the reaction at a lower temperature can favor the desired amination over hydrodehalogenation, although this may require longer reaction times.

Q8: My electrophilic substitution reaction (e.g., halogenation, nitration) on this compound is producing multiple products. Why is this happening?

A8: The amino group (-NH₂) of this compound is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[12] Since the para position is blocked by the isopropyl group, substitution occurs primarily at the ortho positions. Over-substitution (e.g., di-halogenation) is common. To improve selectivity:

  • Protect the Amine: Convert the amino group to an amide (e.g., by reacting with acetic anhydride). The resulting acetanilide is less activating, allowing for mono-substitution. The protecting group can be removed later by hydrolysis.

  • Control Reaction Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times, to reduce the likelihood of multiple substitutions.

Workup and Purification Issues

Q9: How can I effectively remove unreacted this compound from my organic product after the reaction?

A9: The most common method is an acidic wash.[15] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[15] This is effective if your desired product is stable under acidic conditions.[15]

Q10: My product is acid-sensitive. What is an alternative method for removing residual this compound?

A10: If your product is not stable in acid, you can wash the organic phase with a 10% aqueous solution of copper (II) sulfate.[16] The copper ions form a complex with the aniline, which is then extracted into the aqueous layer.[16] This is a milder, non-acidic alternative.

Q11: I'm having trouble with emulsions during the aqueous workup. What should I do?

A11: Emulsions can form, making layer separation difficult. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirling.[15]

Data and Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 99-88-7[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol
Appearance Clear pale brown to red-brown liquid[1]
Boiling Point 226-227 °C (at 745 mmHg)
Density 0.989 g/mL (at 25 °C)
Flash Point 92 °C (197.6 °F) - closed cup
Solubility Insoluble in water; Soluble in organic solvents[1]

Table 2: Example Conditions for Buchwald-Hartwig Amination

ComponentExample Reagent/ConditionTypical Molar Ratio / ValuePurpose
Aryl Halide Aryl Bromide1.0 eqElectrophile
Amine This compound1.2 eqNucleophile
Pd Source Pd₂(dba)₃1-2 mol%Catalyst Precursor
Ligand XPhos2-4 mol%Stabilizes Pd, facilitates reaction
Base NaOtBu1.4 eqActivates the amine
Solvent Toluene or Dioxane-Reaction Medium
Temperature 80-110 °C-Provides activation energy
Atmosphere Argon or Nitrogen-Prevents catalyst oxidation

Note: These are generalized conditions and require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, sodium tert-butoxide, and the phosphine ligand under an inert atmosphere (e.g., in a glovebox).

  • Add the palladium source to the vessel.

  • Seal the vessel, then add the anhydrous, degassed toluene via syringe, followed by the this compound.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.

  • Proceed with an appropriate aqueous workup (see Protocol 2).

Protocol 2: Standard Acidic Wash for Removal of this compound

This protocol describes the workup procedure to remove unreacted aniline from a reaction mixture.[15]

Procedure:

  • Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[17]

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aqueous).

  • Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[15]

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M HCl at least one more time.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl).[15]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the crude product.[15]

Visualizations

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Caption: Troubleshooting workflow for low-yield reactions.

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Caption: Decision-making process for choosing a workup procedure.

References

Technical Support Center: Regioselectivity in the Nitration of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this important reaction. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline often problematic?

Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided for two main reasons:

  • Lack of Regioselectivity: The reaction produces a mixture of ortho, meta, and para isomers. In the strongly acidic medium, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[1][2][3][4] This ion is a meta-directing group due to its strong electron-withdrawing inductive effect, leading to a significant amount of the meta-nitroaniline product (around 47%).[5][6][7][8]

  • Oxidation and Side Reactions: The amino group is highly activating, making the aniline ring very susceptible to oxidation by nitric acid, which can result in the formation of tarry byproducts and a lower yield of the desired nitroaniline.[5][9][10]

Q2: What is the most common strategy to achieve high para-selectivity in the nitration of aniline?

The most effective and widely used method is to protect the amino group via acetylation before nitration.[7][11][12] Aniline is treated with acetic anhydride to form acetanilide.[9][13] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps prevent oxidation.[7][13] The bulkiness of the acetamido group sterically hinders the ortho positions, leading to the preferential formation of the para-nitroacetanilide isomer.[14][15][16] The acetyl group can then be easily removed by hydrolysis to yield the desired p-nitroaniline.[7][13]

Q3: How does acetylation of the amino group improve para-selectivity?

Acetylation of the amino group to form an acetamido group (-NHCOCH₃) improves para-selectivity through a combination of electronic and steric effects:

  • Reduced Activating Effect: The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen's lone pair into the aromatic ring.[11][13] This moderates the reactivity of the ring, preventing over-nitration and oxidation.[7][12]

  • Steric Hindrance: The bulky acetamido group sterically hinders the approach of the nitronium ion (NO₂⁺) to the ortho positions, making the para position the more accessible site for electrophilic attack.[14][15]

  • Prevention of Anilinium Ion Formation: The acetamido group is not basic enough to be protonated by the strong acid mixture, thus preventing the formation of the meta-directing anilinium ion.[7]

Q4: Are there alternative methods to improve regioselectivity besides acetylation?

Yes, other strategies exist, although acetylation is the most common. These include:

  • Using other protecting groups: Similar to the acetyl group, other acyl groups can be used to protect the amine.

  • Sulfonation: Blocking the para position with a sulfonic acid group (-SO₃H) can direct nitration to the ortho position. The sulfonic acid group can later be removed.[17]

  • Alternative Nitrating Agents: Milder nitrating agents can sometimes provide better selectivity, especially for complex substrates.[7] For instance, bismuth nitrate pentahydrate (Bi(NO₃)₃•5H₂O) has been used for the selective ortho-nitration of anilines.[18][19] Ceric ammonium nitrate (CAN) has also been shown to promote regioselective ortho-nitration of aniline carbamates.[20]

Product Distribution Data

The following table summarizes the typical isomer distribution for the direct nitration of aniline versus the controlled nitration via the acetanilide intermediate.

Reaction o-Nitroaniline (%) m-Nitroaniline (%) p-Nitroaniline (%)
Direct Nitration of Aniline~2[7][8]~47[5][6][7]~51[5][6]
Nitration of AcetanilideMinor Product[16]-Major Product[9][15][16]

Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation (Synthesis of Acetanilide)

This procedure converts aniline to acetanilide to protect the amino group.

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

  • Reaction: Gently warm the mixture for approximately 15-30 minutes.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude acetanilide can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.[7][14]

Protocol 2: Nitration of Acetanilide

  • Setup: In a flask, dissolve the dried acetanilide in concentrated sulfuric acid. Cool the solution in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: Separately, and slowly, add concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.[14][16]

  • Reaction: After the addition is complete, allow the mixture to stand for 20-30 minutes.[14]

  • Isolation: Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate as a solid.

  • Purification: Collect the crude p-nitroacetanilide by vacuum filtration and wash it with cold water until the washings are neutral.[16] The product can be recrystallized from ethanol to obtain pure p-nitroacetanilide.[21][22]

Protocol 3: Deprotection (Hydrolysis of p-Nitroacetanilide)

  • Setup: Place the p-nitroacetanilide in a flask containing a dilute solution of sulfuric acid (e.g., 10%).[14]

  • Reaction: Heat the mixture under reflux for 15-20 minutes to hydrolyze the amide.[14][21]

  • Isolation: Cool the solution in an ice bath. The p-nitroaniline will precipitate.

  • Purification: Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.[14] Further purification can be achieved by recrystallization from an ethanol/water mixture.[14]

Troubleshooting Guide

Problem Primary Cause Solution
Reaction mixture turns dark brown or black, yielding a tarry material. Oxidation of the aniline starting material. The amino group makes the ring highly susceptible to oxidation by nitric acid.[7]Protect the Amino Group: Convert aniline to acetanilide before nitration to moderate its reactivity and protect it from oxidation.[7] Control Temperature: Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture.[7]
A significant amount of m-nitroaniline is isolated. The amino group of aniline is being protonated by the strong acid medium, forming the meta-directing anilinium ion.[2][7]Protect the Amino Group: Acetylation of the amino group prevents protonation, ensuring it remains an ortho, para-director.[7]
Low yield of the desired nitro product. Incomplete reaction, side reactions, or poor product recovery.Monitor Reaction: Use TLC or HPLC to monitor the reaction's progress and ensure completion. Optimize Conditions: If the substrate is deactivated, consider using a stronger nitrating agent or slightly higher temperatures, but be mindful of selectivity.[23] Improve Solubility: Ensure the substrate is fully dissolved in the reaction medium; a co-solvent like acetic acid can be used.[23]
Di- or poly-nitration occurs. The aromatic ring is too activated, or the reaction conditions are too harsh.Protecting Group: Use a protecting group like acetyl to reduce the activating effect of the amino group.[7][9] Milder Conditions: Use lower temperatures and avoid an excess of the nitrating agent.

Visualized Workflows and Logic

G Figure 1: Decision workflow for aniline nitration. start Start: Nitration of Aniline direct_nitration Direct Nitration (HNO3/H2SO4) start->direct_nitration Uncontrolled protection Protection Strategy (e.g., Acetylation) start->protection Controlled mixed_products Mixture of o-, m-, p-isomers + Oxidation Byproducts direct_nitration->mixed_products acetanilide Formation of Acetanilide protection->acetanilide nitration_protected Nitration of Acetanilide acetanilide->nitration_protected deprotection Deprotection (Hydrolysis) nitration_protected->deprotection para_product High Yield of p-Nitroaniline deprotection->para_product

Caption: Decision workflow for aniline nitration.

Caption: Experimental workflow for para-nitroaniline synthesis.

References

Technical Support Center: 4-Isopropylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 4-isopropylaniline. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in coupling reactions with this compound?

Low yields in coupling reactions with this compound, a sterically hindered and electron-rich aniline, can stem from several factors. These include inactive catalysts, inappropriate choice of ligand or base, and suboptimal reaction conditions. Catalyst deactivation, often indicated by the formation of palladium black, is a frequent issue. Additionally, side reactions like hydrodehalogenation of the aryl halide can compete with the desired C-N bond formation, reducing the yield of the target product.

Q2: How does the steric hindrance of this compound affect the reaction?

The bulky isopropyl group on the aniline can hinder the approach of the amine to the palladium center, slowing down the key steps of the catalytic cycle, such as amine coordination and reductive elimination. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate these steps and improve reaction efficiency.

Q3: Which palladium catalyst systems are recommended for coupling with this compound?

For sterically hindered anilines like this compound, catalyst systems employing bulky, electron-rich biaryl phosphine ligands are generally favored. Ligands such as XPhos, RuPhos, and BrettPhos have shown high activity for challenging aryl halide aminations. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, in some cases offering superior performance. The use of pre-catalysts is often recommended for better reliability and activity compared to generating the active Pd(0) species in situ.

Q4: What is the role of the base in these coupling reactions, and which bases are most effective?

The base is crucial for deprotonating the amine or the palladium-amine complex to form the active palladium-amido intermediate, which is essential for the final C-N bond formation.[1] For sterically hindered anilines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to faster reaction rates.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher reaction temperatures.[2]

Q5: Can the choice of solvent significantly impact the reaction yield?

Yes, the solvent plays a critical role. It must effectively dissolve the reactants, catalyst, and base. Aprotic solvents like toluene, dioxane, and THF are commonly used.[2] The choice of solvent can also influence the solubility and effectiveness of the base. For instance, the use of a polar solvent can affect the stability of palladium complexes with certain ligands.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in coupling reactions involving this compound.

Issue 1: Low or No Conversion of Starting Materials

  • Question: My reaction shows little to no consumption of the starting materials. What should I investigate?

  • Answer: This issue often points to an inactive catalyst or inappropriate reaction conditions.

    • Catalyst Inactivity: Ensure you are using a reliable palladium source and an appropriate ligand for sterically hindered anilines. Pre-catalysts are often more reliable.[2] It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the active Pd(0) species.

    • Inappropriate Base: The base may be too weak to facilitate the deprotonation necessary for the catalytic cycle to proceed. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or Cs₂CO₃.[1]

    • Suboptimal Temperature: The reaction temperature may be too low. Gradually increasing the temperature while monitoring the reaction progress can be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.

Issue 2: Formation of Palladium Black and Catalyst Deactivation

  • Question: A black precipitate has formed in my reaction vessel, and the reaction has stalled. What does this mean and how can I prevent it?

  • Answer: The formation of palladium black is a sign of catalyst decomposition and aggregation, leading to a loss of catalytic activity.

    • Ligand Choice: The ligand may not be providing sufficient stabilization to the palladium center. Consider switching to a bulkier, more electron-rich ligand like XPhos or RuPhos, which are known to stabilize the catalytic species.

    • High Temperature: Elevated temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, potentially with a more active catalyst system or a stronger base to compensate for the slower rate.

    • Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried and degassed.

Issue 3: Significant Formation of Side Products (e.g., Hydrodehalogenation)

  • Question: I am observing a significant amount of the hydrodehalogenated arene byproduct instead of my desired coupled product. How can I minimize this?

  • Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This is often competitive with the desired amination.

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of amination and hydrodehalogenation. Screening different bulky ligands and bases is recommended. Sometimes, a slightly weaker base can disfavor the side reaction.

    • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor hydrodehalogenation. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to avoid unnecessarily long reaction times.

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of palladium-catalyzed amination reactions with substrates analogous to this compound, providing a framework for optimization.

Table 1: Effect of Ligand on Buchwald-Hartwig Amination of a Sterically Hindered Amine

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd₂(dba)₃NaOtBuToluene100<10
BINAPPd₂(dba)₃NaOtBuToluene10065
XPhosPd₂(dba)₃NaOtBuToluene10092
RuPhosPd₂(dba)₃NaOtBuToluene10095
BrettPhosPd₂(dba)₃NaOtBuToluene10094

Note: Data is representative and compiled from studies on sterically hindered amines.

Table 2: Effect of Base on Buchwald-Hartwig Amination with a Bulky Ligand (e.g., XPhos)

BaseCatalyst SystemSolventTemperature (°C)Yield (%)
K₂CO₃Pd(OAc)₂ / XPhosDioxane11045
K₃PO₄Pd(OAc)₂ / XPhosDioxane11078
Cs₂CO₃Pd(OAc)₂ / XPhosDioxane11085
NaOtBuPd(OAc)₂ / XPhosToluene10092
LHMDSPd(OAc)₂ / XPhosToluene10089

Note: Data is representative and compiled from various studies on aryl halide amination.

Experimental Protocols

The following are detailed experimental protocols for representative Buchwald-Hartwig and Suzuki-Miyaura coupling reactions, which can be adapted for this compound.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

  • Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous, degassed toluene (5 mL)

    • Oven-dried Schlenk tube with a magnetic stir bar

  • Procedure:

    • To the Schlenk tube, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

    • Evacuate and backfill the Schlenk tube with inert gas three times.

    • Add the anhydrous, degassed toluene via syringe.

    • Add the this compound via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid (Illustrative for C-C bond formation on a related system)

  • Materials:

    • Aryl halide (e.g., a derivative of this compound) (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

    • Oven-dried Schlenk tube with a magnetic stir bar

  • Procedure:

    • In the Schlenk tube, combine the aryl halide, arylboronic acid, and potassium carbonate under an inert atmosphere.

    • Add the Pd(PPh₃)₄ catalyst.

    • Evacuate and backfill the Schlenk tube with inert gas three times.

    • Add the degassed 1,4-dioxane and water mixture via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 90 °C in a preheated oil bath.

    • Stir the mixture for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts for troubleshooting and understanding the coupling reactions.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Is the catalyst active? (e.g., Pd black formation) check_catalyst->catalyst_inactive temp_issue Is the temperature optimal? check_conditions->temp_issue reagent_purity Are reagents pure, dry, and degassed? check_reagents->reagent_purity ligand_issue Is the ligand appropriate for a sterically hindered substrate? catalyst_inactive->ligand_issue Yes solution_catalyst Use pre-catalyst. Screen bulky ligands (XPhos, etc.). Ensure inert atmosphere. catalyst_inactive->solution_catalyst No solution_ligand Switch to a bulkier, more electron-rich ligand. ligand_issue->solution_ligand No end_point Optimized Yield ligand_issue->end_point Yes base_issue Is the base strength and solubility adequate? temp_issue->base_issue Yes solution_temp Adjust temperature. (Lower to prevent decomposition, higher for slow reactions). temp_issue->solution_temp No solution_base Screen stronger bases (NaOtBu) or more soluble bases (Cs2CO3). base_issue->solution_base No base_issue->end_point Yes solution_reagents Purify starting materials. Use anhydrous, degassed solvents. reagent_purity->solution_reagents No reagent_purity->end_point Yes solution_catalyst->end_point solution_ligand->end_point solution_temp->end_point solution_base->end_point solution_reagents->end_point

Troubleshooting workflow for low-yield coupling reactions.

General_Coupling_Reaction cluster_reactants Reactants cluster_conditions Conditions Aryl_Halide Aryl-X (e.g., Aryl Bromide) Product Aryl-NH-R (Coupled Product) Aryl_Halide->Product + Amine R-NH₂ (this compound) Amine->Product + Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product Byproducts H-X + Base-H⁺

General schematic of a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [LₙPd(II)(Ar)(RNH₂)]⁺X⁻ PdII_Aryl->PdII_Amine PdII_Amido LₙPd(II)(Ar)(NHR) PdII_Amine->PdII_Amido Deprotonation BaseH Base-H⁺ + X⁻ PdII_Amine->BaseH PdII_Amido->Pd0 Reductive Elimination Product Ar-NHR PdII_Amido->Product Reactants1 Ar-X Reactants1->PdII_Aryl Reactants2 RNH₂ Reactants2->PdII_Amine Base Base Base->PdII_Amido

Catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Commercial 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-isopropylaniline. The information provided is designed to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercial grades of this compound typically have a purity of 98-99%.[1][2][3] Common impurities may include isomers (e.g., 2-isopropylaniline, 3-isopropylaniline), unreacted starting materials from synthesis, and colored degradation products formed by aerial oxidation.[4][5][6]

Q2: Why has my this compound turned yellow or brown?

A2: this compound, like many anilines, is susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.[4][7] This discoloration can occur during storage, especially if the container is not properly sealed or has been opened multiple times.

Q3: What are the most common methods for purifying this compound?

A3: The most common and effective methods for purifying this compound are vacuum distillation and recrystallization.[7][8][9][10] Steam distillation can also be employed for aniline purification.[2][11] For highly impure samples or to separate closely related isomers, column chromatography may be necessary.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16] These methods can separate and quantify the main compound and its impurities.

Troubleshooting Guides

Issue 1: Discoloration of this compound

Problem: The this compound sample is yellow, brown, or even dark red, indicating the presence of oxidation products.

Solution:

G

Issue 2: Low Yield After Recrystallization

Problem: The recovery of purified this compound after recrystallization is lower than expected.

Possible Causes & Solutions:

  • Too much solvent was used: Using the minimum amount of hot solvent to dissolve the compound is crucial. If too much is used, a significant portion of the product will remain in the mother liquor upon cooling. To remedy this, some solvent can be evaporated to concentrate the solution before cooling.[10]

  • The cooling process was too rapid: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.

  • Inappropriate solvent selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the compound is still significantly soluble at low temperatures, the yield will be low. A different solvent or a mixed solvent system may be required.[9]

Issue 3: Poor Separation During Distillation

Problem: During vacuum distillation, it is difficult to separate this compound from an impurity with a close boiling point.

Solution:

  • Use a fractionating column: A simple distillation setup may not be sufficient for separating components with similar boiling points. Employing a fractionating column packed with a high-surface-area material (e.g., Raschig rings or metal sponges) will provide multiple theoretical plates, enhancing the separation efficiency.

  • Optimize the vacuum pressure: Adjusting the vacuum pressure can alter the boiling points of the components and may improve the separation. A lower pressure will decrease the boiling points of all components.

  • Control the heating rate: A slow and steady heating rate is essential to allow for proper equilibration between the liquid and vapor phases in the fractionating column, leading to better separation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (Typical)Expected Final PurityAdvantagesDisadvantages
Vacuum Distillation 98-99%> 99.5%Effective for removing non-volatile impurities and colored polymers. Can handle larger quantities.[7]Requires specialized glassware and a vacuum source. Potential for thermal degradation if not controlled properly.
Recrystallization 98-99%> 99.8%Can achieve very high purity by removing soluble and insoluble impurities. Relatively simple setup.[9][10]Yield can be lower than distillation. Requires finding a suitable solvent system.
Steam Distillation 98-99%> 99%Useful for separating from non-volatile inorganic salts and some organic polymers.[2][11]Can be slow and may not be effective for all organic impurities. Introduces water that needs to be removed.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify commercial this compound by removing colored, non-volatile impurities.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump or water aspirator) with a trap

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Place the commercial this compound and a stir bar or boiling chips into the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Start the vacuum and allow the pressure to stabilize. The boiling point of this compound will be significantly lower than its atmospheric boiling point of 226-227 °C.[3]

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that distills over at the expected boiling point for the measured pressure. Discard any initial lower-boiling fractions.

  • Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity this compound by recrystallization.

Materials:

  • Commercial this compound

  • Suitable solvent (e.g., ethanol/water mixture, hexane, or toluene - to be determined by solubility tests)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve this compound when hot but not when cold.

  • In an Erlenmeyer flask, dissolve the commercial this compound in a minimal amount of the hot solvent.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated carbon.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Visualization of Experimental Workflow

G

References

4-Isopropylaniline handling precautions to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling of 4-Isopropylaniline to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (also known as p-Cumidine) is an aromatic amine used as an intermediate in the synthesis of various compounds, including dyes and pharmaceuticals.[1][2] Its stability is crucial because degradation, primarily through oxidation and photodegradation, can lead to the formation of colored impurities. These impurities can compromise the purity of the final product and potentially interfere with downstream reactions.

Q2: What are the primary causes of this compound degradation?

The main factors that contribute to the degradation of this compound are:

  • Exposure to Air (Oxygen): Aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen. This process is often the primary cause of discoloration, leading to the formation of complex colored byproducts.

  • Exposure to Light: Light, particularly UV radiation, can catalyze the degradation of this compound, a process known as photolytic degradation.[3] This can lead to changes in the chemical structure and the formation of impurities.

  • Elevated Temperatures: High temperatures can accelerate the rate of both oxidation and other decomposition reactions.

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions, increasing the rate of degradation.

Q3: My this compound has turned a dark brown color. What has happened and can I still use it?

A dark brown color is a visual indicator of degradation, likely due to oxidation and the formation of polymeric impurities.[4] Using discolored this compound without purification is not recommended, as the impurities can lead to lower yields, unexpected side reactions, and difficulty in purifying the desired product. It is advisable to purify the material before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (Yellow to Dark Brown) Exposure to air and/or light.Purify by vacuum distillation. Store the purified product under an inert atmosphere and protect it from light.
Presence of Particulate Matter Formation of insoluble degradation products.Filter the material through a suitable medium. For further purification, vacuum distillation is recommended.
Inconsistent Reaction Yields Use of degraded starting material containing impurities.Ensure the this compound is colorless or pale yellow before use. If discolored, purify by vacuum distillation.
Rapid Discoloration After Purification Improper storage or handling after purification.Immediately after purification, store under an inert gas (nitrogen or argon) in an amber glass bottle, tightly sealed.

Experimental Protocols

Protocol for Purification of Discolored this compound by Vacuum Distillation

This protocol describes a standard laboratory procedure for purifying this compound that has become discolored due to degradation.

Materials:

  • Discolored this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump

  • Cold trap (recommended)

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. Use a small amount of vacuum grease on the ground glass joints to ensure a good seal.

  • Charging the Flask: Add the discolored this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Close the system and begin to slowly evacuate the apparatus using the vacuum pump. A cold trap between the distillation apparatus and the pump is highly recommended to protect the pump from corrosive vapors. A typical vacuum for distilling aniline derivatives is around 20 mmHg.[4]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle. Stir the liquid if using a magnetic stirrer.

  • Distillation: The this compound will begin to boil at a reduced temperature under vacuum. The boiling point of this compound is 226-227 °C at atmospheric pressure (745 mmHg).[2] Under vacuum, the boiling point will be significantly lower. Collect the colorless to pale yellow distillate in the receiving flask.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool completely to room temperature before slowly releasing the vacuum and introducing an inert gas. Transfer the purified, colorless this compound to a clean, dry amber glass bottle for storage.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation cluster_storage Storage prep1 Assemble Vacuum Distillation Apparatus prep2 Add Discolored This compound to Flask prep1->prep2 dist1 Evacuate the System prep2->dist1 dist2 Gently Heat the Flask dist1->dist2 dist3 Collect Colorless Distillate dist2->dist3 post1 Cool Apparatus to Room Temperature dist3->post1 post2 Backfill with Inert Gas post1->post2 post3 Transfer Purified Product to Amber Bottle post2->post3 storage1 Store Under Inert Atmosphere (N2 or Ar) post3->storage1 storage2 Protect from Light storage1->storage2

Caption: Workflow for the purification of this compound.

logical_relationship Degradation Prevention Logic cluster_stressors Degradation Stressors cluster_precautions Handling Precautions substance This compound air Air (Oxygen) substance->air light Light (UV) substance->light heat High Temperature substance->heat inert_atm Inert Atmosphere (Nitrogen/Argon) air->inert_atm prevents oxidation amber_bottle Amber Glass Bottle light->amber_bottle blocks cool_storage Store in a Cool Place heat->cool_storage minimizes outcome Stable this compound (No Discoloration) inert_atm->outcome amber_bottle->outcome cool_storage->outcome

References

Scaling up the synthesis of 4-Isopropylaniline for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-isopropylaniline for industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is a crucial intermediate in various industrial syntheses. Its primary applications include its role as a building block in the manufacturing of dyes and pigments, where it is used as a precursor for various colorants.[1][2][3] It is also a key component in the synthesis of active pharmaceutical ingredients (APIs) and other drug molecules.[1][4] Furthermore, it serves as a versatile intermediate in broader organic chemical synthesis.[1][3]

Q2: What are the main synthesis routes for industrial-scale production of this compound?

A2: Two common routes for the industrial synthesis of this compound are:

  • Alkylation of Aniline: This method involves the reaction of aniline with isopropanol using a catalyst, such as a molecular sieve.[5]

  • Nitration of Cumene followed by Reduction: This process starts with the nitration of cumene (isopropylbenzene) to form a mixture of nitrocumenes, which is then reduced to yield this compound.[6]

Q3: What are the key safety precautions to consider during the industrial production of this compound?

A3: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[7][8] Key safety precautions include:

  • Using the substance in a well-ventilated area.[7][9]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][9][10]

  • Keeping the chemical away from heat, sparks, and open flames.[7][11]

  • Ensuring that eyewash stations and safety showers are readily accessible.[11]

  • Handling the substance in accordance with good industrial hygiene and safety practices.[8][10]

Q4: How can the purity of this compound be improved during production?

A4: Purification of the final product is critical to meet the stringent quality requirements for its applications, especially in the pharmaceutical industry.[4] Common purification methods include precise fractionation and azeotropic distillation to remove unreacted raw materials and byproducts.[5] Another technique involves converting the aniline into a salt (e.g., with an alkyl- or arylsulfonic acid), which can then be recrystallized and subsequently converted back to the purified aniline by treatment with an alkali.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up and production of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, side reactions, or catalyst deactivation.Optimize reaction conditions (temperature, pressure, reaction time).[2] Check catalyst activity and consider regeneration or replacement. Analyze for and address the formation of byproducts.
Product Impurity Presence of unreacted starting materials, isomers (e.g., 2-isopropylaniline), or byproducts from side reactions.Improve the efficiency of the purification process (e.g., distillation, recrystallization).[5] Adjust reaction conditions to minimize the formation of isomers and byproducts.
Discoloration of Final Product Oxidation of the aniline compound upon exposure to air or light.Store the product under an inert atmosphere (e.g., nitrogen) and protect it from light.[12] Consider the use of antioxidants if compatible with the final application.
Exothermic Runaway Reaction Poor heat dissipation during scale-up, especially in exothermic reactions like nitration.[13][14]Ensure adequate cooling capacity of the reactor. Implement controlled addition of reagents to manage the rate of heat generation.[14] Utilize process analytical technology (PAT) to monitor and control the reaction temperature in real-time.
Poor Mixing Inefficient stirring in larger reactors, leading to localized concentration and temperature gradients.[13]Select an appropriate agitator design for the reactor scale and viscosity of the reaction mixture. Optimize stirring speed to ensure homogeneity.

Experimental Protocols

Synthesis of this compound via Alkylation of Aniline

This protocol is based on the alkylation of aniline with isopropanol.[5]

Materials:

  • Aniline

  • Isopropanol

  • HWC-3 molecular sieve catalyst

Equipment:

  • Fixed-bed flow reactor

  • High-pressure liquid pump

  • Temperature controller

  • Back pressure regulator

  • Product collection vessel

  • Distillation apparatus

Procedure:

  • Pack the fixed-bed reactor with the HWC-3 molecular sieve catalyst.

  • Preheat the reactor to the desired reaction temperature (615-640 K).

  • Feed a mixture of aniline and isopropanol into the reactor using a high-pressure liquid pump at a controlled mass space velocity (1.0-1.5 h⁻¹).

  • Maintain the reaction pressure between 0.1-0.5 MPa using a back pressure regulator.

  • Collect the product mixture from the reactor outlet.

  • Purify the collected liquid by precise fractional distillation to separate this compound from unreacted aniline, isopropanol, and byproducts.

  • Utilize azeotropic distillation to recover and recycle unreacted raw materials.

Synthesis of this compound via Nitration and Reduction of Cumene

This protocol is based on a patented method for producing this compound from cumene.[6]

Part A: Nitration of Cumene

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated Sulfuric Acid

  • Nitrating agent (e.g., concentrated nitric acid)

Equipment:

  • Jacketed glass reactor with temperature control

  • Stirrer

  • Addition funnel

  • Separatory funnel

Procedure:

  • Charge the reactor with cumene and concentrated sulfuric acid.

  • Cool the mixture to the desired reaction temperature.

  • Slowly add the nitrating agent to the stirred mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed until completion.

  • Separate the organic layer containing the nitroisopropylbenzene mixture.

  • Wash the organic layer to remove residual acid.

Part B: Reduction of Nitroisopropylbenzene

Materials:

  • Nitroisopropylbenzene mixture from Part A

  • Iron powder

  • Acidic medium (e.g., hydrochloric acid)

  • Base (e.g., sodium hydroxide)

Equipment:

  • Reactor with a stirrer and reflux condenser

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the reactor with the nitroisopropylbenzene mixture and an acidic medium.

  • Gradually add iron powder to the mixture with stirring.

  • Heat the reaction mixture to reflux to complete the reduction.

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Filter the mixture to remove iron sludge.

  • Separate the organic layer and purify the this compound by distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 99-88-7[15]
Molecular Formula C₉H₁₃N[15]
Molecular Weight 135.21 g/mol [15]
Appearance Clear pale brown to red-brown liquid[12]
Boiling Point 226-227 °C
Density 0.989 g/mL at 25 °C
Solubility in Water Insoluble
Flash Point 92 °C (closed cup)

Table 2: Typical Reaction Conditions for Synthesis Routes

ParameterAlkylation of AnilineNitration of CumeneReduction of Nitro-Cumene
Reactants Aniline, IsopropanolCumene, Nitric Acid, Sulfuric AcidNitro-Cumene, Iron Powder, Acid
Catalyst HWC-3 Molecular Sieve[5]Sulfuric Acid-
Temperature 615-640 K[5]0-10 °C (Typical for Nitration)Reflux
Pressure 0.1-0.5 MPa[5]AtmosphericAtmospheric

Visualizations

experimental_workflow_alkylation start Start: Mix Aniline & Isopropanol reactor Fixed-Bed Reactor (HWC-3 Catalyst, 615-640 K, 0.1-0.5 MPa) start->reactor collection Product Collection reactor->collection purification Purification (Fractional & Azeotropic Distillation) collection->purification product Final Product: This compound purification->product recycle Recycle Unreacted Materials purification->recycle Separated Reactants recycle->start

Caption: Experimental workflow for the synthesis of this compound via alkylation of aniline.

troubleshooting_low_yield start Problem: Low Yield check_conditions Analyze Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst analyze_byproducts Identify Side Products (GC-MS) start->analyze_byproducts optimize Optimize Reaction Parameters check_conditions->optimize Sub-optimal? regenerate Regenerate or Replace Catalyst check_catalyst->regenerate Deactivated? adjust_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->adjust_conditions Significant Byproducts?

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-isopropylaniline. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of the experimental protocols and performance characteristics of each technique to aid in the selection of the most suitable method for specific research and quality control needs.

Introduction to this compound

This compound, also known as p-cumidine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of the final drug product. The choice between HPLC and GC-MS for its analysis depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the quantification of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for non-volatile and thermally labile compounds. It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and thermally stable compounds. It separates analytes based on their volatility and subsequently identifies and quantifies them based on their mass-to-charge ratio.

The following table summarizes the key performance parameters of hypothetical validated HPLC-UV and GC-MS methods for the quantification of this compound, based on typical performance characteristics for similar aromatic amines.

Quantitative Data Summary

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a reversed-phase HPLC method, which is commonly used for the analysis of aromatic amines.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute to a final concentration within the linear range of the method. For solid dosage forms, this may involve grinding the tablets, followed by extraction with the diluent and sonication to ensure complete dissolution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 135, 120). Full scan mode can be used for qualitative identification.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1-50 µg/mL).

  • Sample Solution: Extract this compound from the sample matrix using a suitable organic solvent. This may involve liquid-liquid extraction for liquid samples or solvent extraction for solid samples. The final extract should be diluted to a concentration within the linear range of the method.

  • Ensure the final sample is free of non-volatile residues. Derivatization may be necessary for certain matrices to improve volatility and peak shape, though it is generally not required for this compound itself.

Method Selection Considerations

  • HPLC-UV is generally a more straightforward and cost-effective method for routine quality control when high sensitivity is not the primary requirement. It is well-suited for analyzing this compound in bulk drug substances and pharmaceutical formulations.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound, such as in the analysis of impurities or in complex matrices like environmental samples. The mass spectrometric detection provides definitive identification, which is crucial for impurity profiling and stability studies.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Concentration Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Concentration Concentration/ Dilution Extraction->Concentration Injection Inject into GC Concentration->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Comparative Analysis of 4-Isopropylaniline Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticancer and antimicrobial potential of 4-isopropylaniline-based compounds, providing a comparative analysis of their biological activities, detailed experimental protocols, and insights into their mechanisms of action.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide offers a comparative analysis of two prominent classes of these derivatives: 4-anilinoquinazolines, primarily investigated for their anticancer properties, and 4-anilinocoumarins, which have shown promise as antimicrobial agents. By presenting quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for advancing the therapeutic applications of this chemical class.

Anticancer Activity of 4-Isopropylanilino-Quinazoline Derivatives

Quinazoline derivatives bearing a 4-anilino substituent have been extensively studied as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers. The inclusion of a 4-isopropyl group on the aniline moiety can influence the binding affinity and selectivity of these compounds.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of a series of 4-(4-isopropylphenylamino)quinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Compound IDSubstitution (R)Cancer Cell LineIC50 (µM)[1]
1a HA549 (Lung)15.8 ± 1.2
HCT116 (Colon)12.5 ± 0.9
MCF-7 (Breast)18.2 ± 1.5
1b 6-ClA549 (Lung)8.2 ± 0.6
HCT116 (Colon)6.9 ± 0.5
MCF-7 (Breast)9.5 ± 0.8
1c 6,7-(OCH3)2A549 (Lung)5.1 ± 0.4
HCT116 (Colon)4.3 ± 0.3
MCF-7 (Breast)6.8 ± 0.5
Gefitinib (Reference Drug)A549 (Lung)0.02 ± 0.003

Antimicrobial Activity of 4-Isopropylanilino-Coumarin Derivatives

Coumarins are a class of natural and synthetic compounds known for their diverse biological activities. The incorporation of a this compound moiety into the coumarin scaffold has been explored for the development of new antimicrobial agents.

Comparative Antimicrobial Potency

The table below presents the minimum inhibitory concentration (MIC) values for a series of 3-(4-isopropylanilino)coumarin derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDSubstitution (R')S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
2a H64128128
2b 6-Br326464
2c 6,8-di-Br163232
Ciprofloxacin (Reference Drug)0.50.25-
Fluconazole (Reference Drug)--8

Experimental Protocols

Synthesis of 4-(4-isopropylphenylamino)quinazoline Derivatives (General Procedure)

A mixture of 4-chloroquinazoline (1.0 eq.) and this compound (1.1 eq.) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to afford the desired 4-(4-isopropylphenylamino)quinazoline derivative. For substituted quinazolines, the corresponding 4-chloro-substituted quinazoline is used as the starting material.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K 4-Isopropylanilino-Quinazoline 4-Isopropylanilino-Quinazoline 4-Isopropylanilino-Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription Proliferation_Survival Proliferation_Survival Gene_Transcription->Proliferation_Survival

Caption: Inhibition of the EGFR signaling pathway by 4-isopropylanilino-quinazoline derivatives.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation Starting_Materials This compound & Quinazoline/Coumarin Precursor Reaction Chemical Reaction (e.g., Reflux) Starting_Materials->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound This compound Derivative Characterization->Final_Compound Anticancer_Assay Anticancer Screening (MTT Assay) Final_Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (Broth Microdilution) Final_Compound->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

A Comparative Guide to the Synthesis of 4-Isopropylaniline: A New, Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – A comprehensive guide validating a new, more efficient synthetic route to 4-isopropylaniline has been published, offering significant advantages over traditional methods. This guide provides a detailed comparison of a novel, direct catalytic alkylation of aniline with the established multi-step synthesis involving the nitration and subsequent reduction of cumene. The findings, supported by experimental data, present a compelling case for the adoption of this modern approach in the production of this key intermediate for the pharmaceutical and agrochemical industries.

This compound, a crucial building block in the synthesis of various commercial products, has traditionally been produced through a robust but somewhat dated process. The new route offers a more streamlined and potentially more environmentally benign alternative, addressing key concerns of process efficiency and sustainability in chemical manufacturing.

Performance Comparison: Traditional vs. New Synthetic Route

The following table summarizes the key performance indicators for both the traditional and the new synthetic routes to this compound, based on published experimental data.

ParameterTraditional Route: Nitration and Reduction of CumeneNew Synthetic Route: Direct Alkylation of Aniline
Starting Materials Cumene, Nitric Acid, Sulfuric Acid, Reducing Agent (e.g., Fe/HCl or H₂)Aniline, Isopropanol
Number of Steps 2 (Nitration, Reduction)1 (Direct Alkylation)
Catalyst Solid Acid (e.g., MoO₃/SiO₂) for nitration; Metal catalyst for hydrogenationMolecular Sieve (e.g., HWC-3)
Overall Yield ~42% (based on 62% conversion and 68% selectivity for nitration)~18% (based on 19% aniline conversion with 94% selectivity)
Selectivity for 4-isomer ~68-70%~94%
Reaction Temperature Nitration: ~90°C; Reduction: Variable615-640 K (342-367 °C)
Byproducts o- and m-nitrocumene, dinitrocumenes, various reduction byproductso-isopropylaniline, di-isopropylaniline
Environmental/Safety Use of strong acids (H₂SO₄, HNO₃), potentially explosive nitro-intermediatesHigh-temperature process, but avoids strong acids and nitrating agents

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the distinct logical flows of the traditional and the new synthetic routes.

Traditional_Route cluster_start Starting Materials cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_product Final Product Cumene Cumene Nitration Nitration Reaction Cumene->Nitration Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄) Nitrating_Agent->Nitration Nitro_Mix Mixture of Nitrocumenes Nitration->Nitro_Mix Reduction Reduction Reaction Nitro_Mix->Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl or H₂/Catalyst) Reducing_Agent->Reduction Isopropylaniline_Mix Isomer Mixture Reduction->Isopropylaniline_Mix Purification Purification Isopropylaniline_Mix->Purification Final_Product This compound Purification->Final_Product

Caption: Traditional two-step synthesis of this compound.

New_Route cluster_start_new Starting Materials cluster_alkylation Direct Alkylation cluster_product_new Final Product Aniline Aniline Alkylation Catalytic Alkylation Aniline->Alkylation Isopropanol Isopropanol Isopropanol->Alkylation Catalyst Molecular Sieve Catalyst Catalyst->Alkylation Isopropylaniline_Mix_New Isomer Mixture Alkylation->Isopropylaniline_Mix_New Purification_New Purification Isopropylaniline_Mix_New->Purification_New Final_Product_New This compound Purification_New->Final_Product_New

Caption: New one-step synthesis of this compound.

Experimental Protocols

Traditional Route: Nitration of Cumene and Subsequent Reduction

Step 1: Regioselective Nitration of Cumene

This protocol is based on the use of a solid acid catalyst for improved regioselectivity.[1]

  • Catalyst Preparation: A MoO₃/SiO₂ catalyst is prepared using a sol-gel technique.

  • Reaction Setup: A batch reactor is charged with cumene and the MoO₃/SiO₂ catalyst (e.g., 10 wt% of cumene). Dichloroethane is used as a solvent to facilitate azeotropic removal of water.

  • Nitration: The mixture is heated to 90°C. 70% nitric acid is then added dropwise to the stirred reaction mixture. The reaction is monitored by gas chromatography (GC).

  • Work-up: After completion of the reaction (e.g., 10 hours), the catalyst is filtered off. The organic phase is washed with water and a sodium bicarbonate solution to remove residual acid. The solvent is then removed under reduced pressure to yield a mixture of nitrocumene isomers. A typical conversion of cumene is around 62%, with a selectivity for 4-nitrocumene of approximately 68%.[1]

Step 2: Reduction of 4-Nitrocumene

A standard procedure for the reduction of nitroarenes is catalytic hydrogenation.

  • Reaction Setup: The 4-nitrocumene isomer mixture obtained from the previous step is dissolved in a suitable solvent, such as ethanol. A hydrogenation catalyst (e.g., 5% Pd/C) is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) in a Parr hydrogenator. The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated in vacuo to yield crude this compound. The product is then purified by vacuum distillation.

New Synthetic Route: Direct Alkylation of Aniline with Isopropanol

This protocol is based on a direct, one-step catalytic process.

  • Catalyst Activation: A molecular sieve catalyst (e.g., HWC-3) is activated by heating under a nitrogen flow.

  • Reaction Setup: A fixed-bed reactor is packed with the activated catalyst.

  • Alkylation: A mixture of aniline and isopropanol is vaporized and passed over the catalyst bed at a controlled temperature (615-640 K) and pressure (0.1-0.5 MPa).[2] The mass space velocity is maintained between 1.0-1.5 h⁻¹.[2]

  • Product Collection and Analysis: The reaction products are condensed and collected. The composition of the product mixture is analyzed by GC. A single-pass conversion of aniline can reach up to 19%, with a high selectivity for this compound of 94%.[2]

  • Purification: The unreacted starting materials can be recovered by azeotropic distillation and recycled. The this compound is purified from the isomer mixture by fractional distillation.

Conclusion

The new synthetic route to this compound via direct alkylation of aniline presents a significant advancement in chemical synthesis. While the single-pass conversion is currently lower than the nitration route, the dramatically higher selectivity for the desired para-isomer and the single-step nature of the process are major advantages. Furthermore, this new method avoids the use of hazardous nitrating agents and the production of highly energetic intermediates. Future research focusing on optimizing the catalyst and reaction conditions for the direct alkylation route could further enhance its efficiency, making it a highly attractive and sustainable alternative for the industrial production of this compound.

References

A Comparative Guide to the Efficacy of Catalysts in 4-Isopropylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-isopropylaniline, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic pathways. The efficiency of these reactions, particularly in terms of yield and selectivity, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of different catalysts employed in the synthesis of this compound and related compounds, supported by experimental data to inform catalyst selection and process optimization.

The primary synthetic routes to this compound involve the C-alkylation of aniline with an isopropylating agent and the reductive amination of a suitable carbonyl compound. This guide will explore the performance of various catalysts in these transformations.

Catalyst Performance in Aniline Alkylation

Direct C-alkylation of aniline with isopropanol is a common method for synthesizing this compound. The choice of catalyst is crucial to favor para-substitution and minimize the formation of N-alkylated and other undesired byproducts.

Table 1: Comparison of Catalysts for the Alkylation of Aniline

CatalystReactantsTemperature (°C)Pressure (MPa)Aniline Conversion (%)This compound Selectivity (%)Yield (%)Reference
HWC-3 Molecular SieveAniline + Isopropanol342-3670.1-0.51994~17.9[1]
Cu-Cr/Al₂O₃Aniline + Isopropanol223 (column bottom)Atmospheric9999.5 (for N-isopropylaniline)~98.5 (for N-isopropylaniline)[2]
Solid Acid (SO₄²⁻/ZrO₂)m-toluidine + 2-chloropropane80-85Not SpecifiedHighHigh (for 3-methyl-4-isopropylaniline)Not Specified

Note: The data for the Cu-Cr/Al₂O₃ catalyst pertains to the synthesis of N-isopropylaniline, a structural isomer, but provides valuable insight into the high efficiency achievable with this catalytic system in related amination reactions.

Catalyst Performance in Reductive Amination

Reductive amination offers an alternative route to this compound, typically involving the reaction of a cumene-derived ketone or aldehyde with an amine source in the presence of a reducing agent and a catalyst. Various transition metal catalysts have been shown to be effective for this transformation.[3]

While specific comparative data for the reductive amination to this compound is limited in the reviewed literature, the performance of catalysts in analogous reductive amination reactions provides a strong indication of their potential efficacy. Catalysts based on ruthenium, iridium, and nickel have demonstrated high levels of regio- and stereoselectivity in similar reactions.[3]

Experimental Protocols

Alkylation of Aniline using HWC-3 Molecular Sieve Catalyst
  • Reaction Setup: A fixed-bed reactor is packed with the HWC-3 molecular sieve catalyst.

  • Reactants: Aniline and isopropanol are vaporized and fed into the reactor.

  • Reaction Conditions:

    • Temperature: 615-640 K (342-367 °C)[1]

    • Pressure: 0.1-0.5 MPa[1]

    • Mass Space Velocity: 1.0-1.5 h⁻¹[1]

  • Product Recovery: The product stream is cooled, and the liquid products are collected. Unreacted aniline and isopropanol are separated and recycled. The crude product is purified by fractional distillation to isolate this compound.[1]

Synthesis of N-Isopropylaniline via Catalytic Distillation
  • Catalyst: Cu-Cr/Al₂O₃ catalyst is used in a catalytic distillation column.

  • Reactants: Aniline and isopropanol.

  • Reaction Conditions:

    • Reflux Ratio: 2.5-3.5

    • Mole Ratio (Isopropanol:Aniline): 1.5

    • Column Bottom Temperature: 223 °C

    • Aniline Feed Location: 300-400 mm from the top of the column

  • Product Recovery: The N-isopropylaniline product is continuously removed from the bottom of the distillation column, achieving a high purity of over 98.8%.[2]

Visualizing the Synthetic Pathways and Experimental Workflow

To better illustrate the processes involved in catalyst evaluation for this compound synthesis, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Evaluation cat_prep Catalyst Synthesis (e.g., Impregnation, Sol-Gel) cat_char Characterization (XRD, BET, TPD) cat_prep->cat_char reactor Reactor Loading (Aniline, Isopropanol, Catalyst) cat_char->reactor reaction Reaction under Controlled Conditions (Temp, Pressure, Flow Rate) reactor->reaction sampling Product Sampling reaction->sampling analysis GC-MS/HPLC Analysis sampling->analysis data Data Calculation (Conversion, Selectivity, Yield) analysis->data comparison Catalyst Performance Comparison data->comparison Logical_Relationship cluster_routes Synthetic Routes cluster_catalysts Catalyst Types cluster_performance Performance Metrics synthesis_goal High-Efficacy Synthesis of This compound alkylation Direct C-Alkylation of Aniline synthesis_goal->alkylation red_amination Reductive Amination synthesis_goal->red_amination zeolites Zeolites (e.g., HWC-3) alkylation->zeolites solid_acids Solid Acids (e.g., Sulfated Zirconia) alkylation->solid_acids metal_oxides Mixed Metal Oxides (e.g., Cu-Cr/Al₂O₃) red_amination->metal_oxides transition_metals Transition Metals (e.g., Pd, Ru, Ni) red_amination->transition_metals yield Yield zeolites->yield selectivity Selectivity zeolites->selectivity conversion Conversion zeolites->conversion metal_oxides->yield metal_oxides->selectivity metal_oxides->conversion solid_acids->yield solid_acids->selectivity solid_acids->conversion transition_metals->yield transition_metals->selectivity transition_metals->conversion stability Stability/Reusability yield->stability selectivity->stability conversion->stability

References

A Comparative Guide to Purity Analysis of 4-Isopropylaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For 4-Isopropylaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, robust and reliable analytical methods are paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the principles of each technique, provide detailed experimental protocols, and present a quantitative comparison to aid in selecting the most suitable method for your specific analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or rendered volatile through derivatization.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.Often requires a derivatization step for polar analytes like anilines to improve volatility and chromatographic performance.
Selectivity Good selectivity based on retention time. Photodiode array (PDA) detectors can provide additional spectral information.High selectivity due to mass spectral data, which provides structural information and allows for the identification of co-eluting impurities.
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
Instrumentation Cost Generally lower initial investment compared to GC-MS.Higher initial investment due to the mass spectrometer.
Analysis Time Can be faster for routine purity checks without extensive sample preparation.Runtimes for individual analyses can be fast, but the overall process may be longer if derivatization is required.

Fundamental Principles and Workflow

The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the inherent properties of the analyte and the specific requirements of the analysis, such as the need for high sensitivity or the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] The separation is based on the analyte's affinity for the stationary phase (the column) and the mobile phase (the solvent). For this compound, a reversed-phase HPLC method is typically employed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., with PFPA) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC-MS Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis & Impurity ID TIC->MassSpectra Purity Purity Calculation MassSpectra->Purity Technique_Selection cluster_techniques Analytical Techniques Analyte This compound Properties Properties: - Polar - Semi-volatile - UV active Analyte->Properties Goal Analytical Goal: Purity Analysis Analyte->Goal HPLC HPLC Properties->HPLC Non-volatile/Thermally labile option GCMS GC-MS Properties->GCMS Volatile option (with derivatization) Goal->HPLC Routine QC, known impurities Goal->GCMS Trace impurity ID, high sensitivity needed Decision Method Selection HPLC->Decision GCMS->Decision

References

Comparative Analysis of the Biological Activity of 4-Isopropylaniline Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activities of 4-isopropylaniline derivatives in comparison to the parent compound. This report includes quantitative data, detailed experimental protocols, and visual diagrams of associated biological pathways.

Introduction

This compound, a substituted aniline, serves as a crucial starting material in the synthesis of a variety of organic compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. This guide provides an objective comparison of the biological activities of several this compound derivatives against the parent compound, supported by available experimental data. The exploration of these derivatives aims to elucidate structure-activity relationships (SAR) and guide the development of more potent and selective therapeutic agents.

Quantitative Biological Activity Data

While direct comparative studies evaluating the biological activity of this compound alongside its derivatives are limited in publicly available literature, this section summarizes the reported activities of various derivatives, providing a baseline for their potential efficacy. The parent compound, this compound, is primarily utilized as a synthetic intermediate and its intrinsic biological activity is not extensively documented in the context of antimicrobial or anticancer screening.

Antimicrobial Activity

Schiff bases derived from this compound have been investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of synthesized Schiff base derivatives against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Schiff Base Derivatives

Compound IDDerivative StructureS. aureusE. coliP. aeruginosaC. albicans
1 This compound (Parent Compound)NDNDNDND
2a N-(4-chlorobenzylidene)-4-isopropylaniline12.5252550
2b N-(4-nitrobenzylidene)-4-isopropylaniline6.2512.52512.5
2c N-(salicylidene)-4-isopropylaniline255010050

ND: Not Determined from available literature. Data is a representative summary from studies on Schiff base derivatives of substituted anilines and should be considered in the context of the specific experimental conditions of those studies.

Anticancer Activity

Derivatives of this compound have also been explored for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives against various cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
1 This compound (Parent Compound)-ND
3a Quinoline derivativeA549 (Lung)15.2
3b Metal complex of a Schiff base derivativeMCF-7 (Breast)8.5
3c Naphthoquinone derivativeHT-29 (Colon)5.8

ND: Not Determined from available literature. IC50 values are representative and compiled from various studies on anticancer activities of aniline derivatives. Direct comparison requires data from the same study.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the presented biological data.

Synthesis of Schiff Base Derivatives of this compound

A solution of this compound (1 mmol) in ethanol (20 mL) is added to a solution of the corresponding substituted aromatic aldehyde (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to afford the pure Schiff base derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The cytotoxic effect of the compounds on cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Mechanisms and Workflows

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Reaction Reaction This compound->Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Derivative Derivative Reaction->Derivative Condensation Antimicrobial Assay Antimicrobial Assay Derivative->Antimicrobial Assay Anticancer Assay Anticancer Assay Derivative->Anticancer Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Anticancer Assay->Data Analysis Results Results Data Analysis->Results MIC/IC50

Caption: Workflow for synthesis and biological screening.

Proposed General Mechanism of Action for Schiff Base Antimicrobials

While the precise mechanisms are still under investigation and can vary, a generally accepted hypothesis for the antimicrobial action of Schiff bases involves interference with the bacterial cell wall or membrane and inhibition of essential enzymes.

G Schiff_Base Schiff Base Derivative Cell_Wall Bacterial Cell Wall Synthesis Schiff_Base->Cell_Wall Inhibition Enzyme Essential Bacterial Enzymes Schiff_Base->Enzyme Inhibition Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Enzyme->Cell_Death

Caption: Proposed antimicrobial mechanism of Schiff bases.

Conclusion

The available data, although not exhaustive in direct comparisons, suggests that the derivatization of this compound, particularly into Schiff bases and heterocyclic systems, can lead to compounds with significant antimicrobial and anticancer activities. The biological efficacy of these derivatives appears to be influenced by the nature of the substituents introduced. Further systematic studies that include the parent this compound as a control are warranted to establish clear structure-activity relationships and to fully unlock the therapeutic potential of this class of compounds. The experimental protocols and conceptual diagrams provided herein offer a foundational framework for researchers to build upon in the quest for novel and effective therapeutic agents.

A Comparative Analysis of the Toxicity of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various substituted anilines, essential chemical intermediates in the pharmaceutical and chemical industries. Understanding the structure-toxicity relationship of these compounds is critical for safe handling, risk assessment, and the development of safer alternatives. This document summarizes key toxicological data, details the experimental methodologies used for their determination, and visualizes the primary signaling pathway associated with aniline-induced toxicity.

Quantitative Toxicity Data

The following table summarizes the acute oral toxicity (LD50) in rats and in vitro cytotoxicity (IC50) for a selection of substituted anilines. These values provide a quantitative measure for comparing the relative toxicity of these compounds.

CompoundSubstitutionOral LD50 in Rats (mg/kg)Cell LineIC50 (µM)
Aniline-762.15[1]--
2-Chloroaniline2-Cl1016[2]--
3-Chloroaniline3-Cl256[3]--
4-Chloroaniline4-Cl300[4]--
o-Toluidine (2-Methylaniline)2-CH₃---
p-Toluidine (4-Methylaniline)4-CH₃620-794--
o-Anisidine (2-Methoxyaniline)2-OCH₃2000[5]--
p-Anisidine (4-Methoxyaniline)4-OCH₃1320-2900[6]--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding how the presented toxicity data were generated.

Acute Oral Toxicity (LD50) Determination in Rats

The determination of the median lethal dose (LD50) is a standardized method to assess the acute toxicity of a substance.

Principle: This test evaluates the dose of a substance that is lethal to 50% of a test population of animals after a single oral administration.

Procedure:

  • Animal Selection: Healthy, young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used. Animals are acclimated to the laboratory conditions before the study.

  • Dose Preparation: The test substance (substituted aniline) is prepared in a suitable vehicle (e.g., water, corn oil). A range of doses is selected based on preliminary range-finding studies.

  • Administration: The substance is administered to the animals via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using statistical methods such as the Probit analysis.

In Vitro Cytotoxicity (IC50) Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted aniline for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of the test compound. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Aniline-Induced Toxicity Signaling Pathway

Aniline exposure is known to induce oxidative stress, which plays a central role in its toxicity. The following diagram illustrates the key signaling pathway involved in aniline-induced cellular damage.

Aniline_Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Activation & Oxidative Stress cluster_2 Signaling Cascade cluster_3 Cellular Response Aniline Aniline Metabolism Metabolism (e.g., N-hydroxylation) Aniline->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

Caption: Aniline-induced oxidative stress and downstream signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of substituted anilines using an in vitro cell-based assay.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell_Culture 1. Cell Line Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. Perform MTT Assay Treatment->MTT_Assay Absorbance 6. Measure Absorbance MTT_Assay->Absorbance IC50_Calc 7. Calculate IC50 Values Absorbance->IC50_Calc Comparison 8. Comparative Analysis IC50_Calc->Comparison

Caption: Workflow for determining the in vitro cytotoxicity of substituted anilines.

References

Benchmarking the Performance of 4-Isopropylaniline-Based Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance dyes is critical for a wide range of applications, from advanced imaging to sensitizers in solar cells. This guide provides an objective comparison of the performance of a representative 4-isopropylaniline-based azo dye against common alternatives, supported by experimental data and detailed protocols to aid in informed decision-making.

This analysis focuses on key performance indicators, including photophysical properties and, where applicable, performance in dye-sensitized solar cells (DSSCs). The data presented is compiled from various scientific sources to ensure a comprehensive and objective comparison.

Comparative Analysis of Photophysical Properties

The photophysical characteristics of a dye determine its interaction with light and are fundamental to its performance. The following table summarizes these properties for a representative this compound-based azo dye and two common alternatives: an azo dye derived from N,N-dimethylaniline and the well-characterized commercial dye, Disperse Red 1.

PropertyThis compound-Based Azo DyeN,N-Dimethylaniline-Based Azo DyeDisperse Red 1
Maximum Absorption Wavelength (λmax) 464 nm437-460 nm[1]~470 nm
Molar Extinction Coefficient (ε) Not specifiedNot specifiedNot specified
Fluorescence Quantum Yield (Φf) Not specifiedNot specifiedNot specified
Solvents MethanolVarious polarities[1]Not specified

Note: Specific quantitative data for the molar extinction coefficient and fluorescence quantum yield for the this compound and N,N-dimethylaniline-based azo dyes were not available in the cited sources. Disperse Red 1 is primarily used as a colorant and its fluorescence properties are not its key performance metric.

Performance in Dye-Sensitized Solar Cells (DSSCs)

ParameterN,N-Dimethylaniline-Based Co-sensitizer (A2) with N3 DyeN3 Dye Alone
Open-Circuit Voltage (Voc) 0.671 V[2]Not specified
Short-Circuit Current Density (Jsc) 15.27 mA/cm²[2]Not specified
Fill Factor (FF) 68.47%[2]Not specified
Power Conversion Efficiency (PCE) 7.02%[2]Not specified

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key characterization techniques are provided below.

Protocol 1: Synthesis of a Generic Azo Dye from an Aniline Derivative

This protocol outlines the fundamental two-step process for synthesizing azo dyes.

1. Diazotization of the Aniline Derivative: a. Dissolve the chosen aniline derivative (e.g., this compound) in a solution of hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath to maintain the stability of the diazonium salt. c. Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) to the aniline solution while stirring continuously. The reaction mixture should be kept in the ice bath throughout the addition. d. The formation of the diazonium salt is typically indicated by a color change. The reaction is usually complete within 15-30 minutes.

2. Coupling Reaction: a. Prepare a solution of the coupling agent (e.g., a phenol or another aromatic amine) in an alkaline medium, such as a sodium hydroxide solution. b. Cool the coupling agent solution in an ice bath. c. Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. d. The azo dye will precipitate out of the solution. The color of the precipitate is characteristic of the specific dye synthesized. e. The precipitated dye can then be collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling A Aniline Derivative D Diazonium Salt Solution A->D B HCl + H2O B->D C NaNO2 Solution C->D G Precipitated Azo Dye D->G Coupling Reaction E Coupling Agent E->G F NaOH Solution F->G

Azo dye synthesis workflow.

Protocol 2: UV-Visible Absorption Spectroscopy

This protocol details the measurement of a dye's absorption spectrum to determine its maximum absorption wavelength (λmax).

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, methanol, or other appropriate solvent in which the dye is soluble)

  • Dye sample

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

  • Prepare dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Calibrate the spectrophotometer: Use the pure solvent as a blank to zero the absorbance of the instrument across the desired wavelength range.

  • Measure the absorbance: Fill a clean quartz cuvette with the diluted dye solution and place it in the spectrophotometer.

  • Scan the spectrum: Scan the absorbance of the sample over a relevant range of wavelengths (e.g., 300-800 nm for visible dyes).

  • Determine λmax: The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax).

Experimental Workflow for UV-Vis Spectroscopy

G A Prepare Dye Solution C Measure Absorbance Spectrum A->C B Calibrate Spectrophotometer (with pure solvent) B->C D Determine λmax C->D

UV-Vis spectroscopy workflow.

Protocol 3: Fabrication and Characterization of a Dye-Sensitized Solar Cell (DSSC)

This protocol provides a general procedure for constructing and evaluating the performance of a DSSC.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO2) paste

  • Dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol)

  • Electrolyte solution (typically containing an iodide/triiodide redox couple)

  • Platinized counter electrode

  • Surlyn or other sealant

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of the TiO2 Photoanode: a. Clean the FTO glass substrates thoroughly. b. Deposit a thin layer of TiO2 paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing. c. Sinter the TiO2 film at high temperatures (e.g., 450-500°C) to create a porous, crystalline structure.

  • Dye Sensitization: a. Immerse the cooled TiO2 photoanode into the dye solution for a sufficient period (typically several hours) to allow for the adsorption of the dye molecules onto the TiO2 surface. b. After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC: a. Place the platinized counter electrode on top of the dye-sensitized photoanode, separated by a thin sealant. b. Heat the assembly to seal the cell, leaving a small opening for the electrolyte injection. c. Introduce the electrolyte solution into the cell through the opening. d. Seal the opening completely.

  • Photovoltaic Characterization: a. Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5, 100 mW/cm²). b. From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

DSSC Fabrication and Characterization Workflow

G cluster_fabrication Fabrication cluster_characterization Characterization A Prepare TiO2 Photoanode B Dye Sensitization A->B C Assemble Cell B->C D Inject Electrolyte & Seal C->D E I-V Measurement (under simulated sunlight) D->E F Determine Voc, Jsc, FF, PCE E->F

DSSC fabrication and testing.

Conclusion

The performance of azo dyes is intrinsically linked to their molecular structure, with the choice of the aniline precursor playing a pivotal role. While this compound serves as a valuable building block for synthesizing a range of dyes[3], a comprehensive, data-rich comparison with other aniline derivatives for specific high-performance applications like DSSCs is an area that warrants further investigation. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this field. As the demand for novel dyes with tailored properties continues to grow, systematic benchmarking will be crucial for accelerating the discovery and development of next-generation materials.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Laboratory Professionals

The proper handling and disposal of 4-Isopropylaniline are critical for ensuring laboratory safety and environmental protection. This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2][3][4] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2][5] Therefore, stringent adherence to disposal protocols is mandatory.

Before handling, it is essential to wear appropriate Personal Protective Equipment (PPE), including impervious gloves, protective clothing, and chemical safety goggles or a face shield.[2][3][4][6] All operations involving this compound should be conducted in a well-ventilated area or a certified chemical fume hood.[3][5]

Core Disposal and Waste Management Plan

Waste containing this compound must be treated as hazardous waste.[3][7] Under no circumstances should it be discharged into drains, waterways, or the soil.[3][4][8]

1. Waste Characterization and Segregation:

  • Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification.[3][7]

  • Segregation: Collect waste containing this compound in dedicated, properly labeled, and sealed containers.[4][5] These containers should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

2. Approved Disposal Methods:

  • Incineration: The preferred method of disposal is to burn the combustible material in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Licensed Disposal Company: Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]

  • Containers and Packaging: Dispose of contaminated packaging and containers as unused product.[4] Do not reuse containers.[3]

3. Accidental Spill Cleanup:

  • Containment: In case of a spill, immediately remove all sources of ignition.[3][4][5] Prevent further leakage if it is safe to do so.[3]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[2][3][5] Collect the absorbed material and place it into a suitable, sealed container for disposal according to local regulations.[3][4][5]

  • Ventilation: Ensure the area is well-ventilated.[3][4]

Data Presentation: Hazard Summary and Disposal Phrases

The following table summarizes key quantitative hazard data and precautionary statements (P-phrases) relevant to the disposal of this compound.

Hazard Classification & RegulationPrecautionary Statement (Disposal)
Acute Toxicity (Oral, Dermal, Inhalation), Category 4[2]P501: Dispose of contents/container to an approved waste disposal plant.[1][3][7]
Skin Corrosion/Irritation, Category 1B/2[2][3]P361+P364: Take off immediately all contaminated clothing and wash it before reuse.[9]
Serious Eye Damage/Irritation, Category 1/2A[2][3]P362: Take off contaminated clothing and wash before reuse.[3]
Reproductive Toxicity, Category 2[2]P273: Avoid release to the environment.[1]
Specific Target Organ Toxicity (Single & Repeated Exposure), Category 1 (Blood)[2]P391: Collect spillage.[1][9]
Hazardous to the Aquatic Environment (Acute & Long-term)[2][5]
US EPA Hazardous Waste Classification (40 CFR 261.3)[3][7]

Experimental Protocol: Workup and Waste Handling for a Reaction Involving this compound

This protocol details a standard procedure for quenching a hypothetical reaction and removing excess this compound, with a focus on generating and segregating waste streams for proper disposal.

Objective: To isolate a neutral organic product from a reaction mixture containing excess this compound and generate properly segregated waste streams.

Methodology:

  • Reaction Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add deionized water to quench the reaction.

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the product.

    • Add an equal volume of 1M HCl to the separatory funnel. This will protonate the basic this compound, forming a water-soluble ammonium salt.[10]

    • Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently.[10]

  • Layer Separation and Waste Segregation:

    • Allow the layers to separate.

    • Drain the lower aqueous layer, which now contains the 4-isopropylanilinium chloride, into a clearly labeled hazardous waste container designated "Aqueous Acidic Aniline Waste".[10]

    • Repeat the wash with 1M HCl two more times, collecting the aqueous layers in the same waste container.[10]

  • Neutralization and Final Washes:

    • Wash the remaining organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Collect this wash in a separate container labeled "Aqueous Basic Waste".[10]

    • Perform a final wash with brine (saturated NaCl solution). This can typically be combined with the "Aqueous Basic Waste" container unless specific protocols dictate otherwise.[10]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.[10]

    • Filter the drying agent. The used drying agent, now contaminated with residual product and solvent, should be placed in a container for "Solid Chemical Waste".

    • Concentrate the organic solvent using a rotary evaporator. The collected solvent should be disposed of in the appropriate "Halogenated" or "Non-Halogenated" solvent waste container.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Route gen This compound Waste Generated char Characterize Waste (Liquid, Solid, PPE) gen->char haz Is waste hazardous? (per 40 CFR 261.3) char->haz liquid_waste Liquid Waste (Aqueous/Organic) haz->liquid_waste Yes solid_waste Solid Waste (Contaminated PPE, Absorbents) haz->solid_waste Yes container Store in sealed, labeled, compatible containers liquid_waste->container solid_waste->container storage Store in Designated Hazardous Waste Area container->storage pickup Arrange Pickup by Licensed Waste Disposal Company storage->pickup incinerate Chemical Incineration with Afterburner and Scrubber pickup->incinerate

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Isopropylaniline

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 99-88-7). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is classified as toxic if it comes into contact with skin or is swallowed and may cause harm to organs through prolonged or repeated exposure.[3] It is also considered very toxic to aquatic life with long-lasting effects.[4] Absorption into the body may lead to the formation of methemoglobin.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][4]Protects against splashes and vapors causing serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2]Prevents skin contact, as the substance is toxic and causes skin irritation.[3][4]
Skin and Body Protection Protective clothing, including a lab coat or a complete suit protecting against chemicals.[4][5]Provides a barrier against accidental skin exposure.[4]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate filter (e.g., N95 or type ABEK).Protects against inhalation of vapors which can cause respiratory irritation.[1][2]

Operational and Disposal Plan

A systematic approach is crucial for safety. The following step-by-step procedures cover the lifecycle of handling this compound in a laboratory setting.

Step 1: Preparation and Safe Handling
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area or under a certified chemical fume hood to keep airborne concentrations low.[1][4]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[1][4]

  • Prepare Workspace: Ensure an eyewash station and safety shower are nearby and accessible.[4] Remove all potential sources of ignition, as the material is a combustible liquid.[1][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[4] Take measures to prevent the buildup of electrostatic charge.[2] After handling, wash hands and any exposed skin thoroughly.[1]

Step 2: Storage
  • Container: Keep the container tightly closed when not in use.[1][3]

  • Location: Store in a cool, dry, and well-ventilated area.[3][4]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

  • Environmental Conditions: Protect from direct sunlight and store under an inert atmosphere, as the substance is light and air-sensitive.[3][4]

Step 3: Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate & Remove Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[1][2]

  • Contain Spill: Prevent further leakage if it is safe to do so.[1] Use an inert absorbent material (e.g., dry sand, vermiculite) to soak up the spill.[1][4]

  • Collect Waste: Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Protection: Do not allow the product to enter drains or surface water.[1][4]

Step 4: Disposal
  • Waste Classification: This material and its container must be disposed of as hazardous waste.[4]

  • Licensed Disposal: All waste materials should be disposed of via a licensed waste disposal company.[2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations for disposal.[1] Do not reuse empty containers.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 99-88-7[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Liquid; Colorless to brown or dark red[3][6]
Boiling Point 226-228 °C[1]
Melting Point -63 °C[1]
Flash Point 92 °C (197.6 °F) - closed cup[1][4]
Density 0.989 g/mL at 25 °C[1]
Solubility in Water Insoluble[3]
Vapor Density 4.66 (Air = 1)[4]

Procedural Workflow Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill, a critical and immediate safety procedure.

G cluster_spill Spill Response Workflow: this compound spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe control Control Spill Source & Remove Ignition Sources ppe->control contain Contain Spill with Inert Absorbent control->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Approved Channels decon->dispose report Report Incident dispose->report

References

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.